1-(2-methyl-3-nitrophenyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methyl-3-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-9-10(12-7-2-3-8-12)5-4-6-11(9)13(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGPRVGBUFYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358395 | |
| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52414-57-0 | |
| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the presence of the versatile pyrrole ring and the electronically distinct nitrophenyl substituent. This document outlines a probable synthetic pathway, detailed experimental protocols, and expected characterization data based on established chemical principles and spectral data of analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 52414-57-0 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Melting Point | 70-72 °C | [1] |
| Boiling Point | 332 °C | [1] |
| Density | 1.2 g/cm³ | [1] |
| Flash Point | 153.5 °C | [1] |
Synthesis of this compound
The synthesis of N-aryl pyrroles is most commonly achieved through the Paal-Knorr or Clauson-Kaas pyrrole synthesis. Both methods are reliable for the formation of the pyrrole ring from an aniline derivative.
Recommended Synthetic Route: Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas reaction provides a straightforward method for the synthesis of N-substituted pyrroles by reacting a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[2][3] This route is often preferred due to the commercial availability of the starting materials and generally high yields.
The overall reaction is as follows:
Caption: Synthesis of this compound via the Clauson-Kaas reaction.
Detailed Experimental Protocol (Clauson-Kaas Synthesis)
This protocol is a representative procedure adapted from general methods for the Clauson-Kaas synthesis.[2]
Materials:
-
2-Methyl-3-nitroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitroaniline (1.0 eq.) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Characterization
Expected Spectroscopic Data
The anticipated data from key characterization techniques are summarized in Table 2.
| Technique | Expected Data |
| ¹H NMR | Pyrrole Protons: Two multiplets in the range of δ 6.2-7.0 ppm. Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the nitrophenyl ring. Methyl Protons: A singlet around δ 2.2-2.5 ppm. |
| ¹³C NMR | Pyrrole Carbons: Signals around δ 110-125 ppm. Aromatic Carbons: Signals in the range of δ 120-150 ppm, including the carbon bearing the nitro group at the lower field. Methyl Carbon: A signal around δ 15-20 ppm. |
| IR (KBr, cm⁻¹) | N-O Stretching (NO₂): Strong asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹. C-N Stretching: Around 1300-1250 cm⁻¹. Aromatic C-H Stretching: Above 3000 cm⁻¹. Aromatic C=C Stretching: In the range of 1600-1450 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 202. Key Fragments: Loss of NO₂ (m/z = 156), loss of the pyrrole ring, and fragmentation of the phenyl ring. |
Characterization Workflow
The characterization of the synthesized this compound would typically follow the workflow illustrated below.
Caption: A typical workflow for the characterization of this compound.
Conclusion
This technical guide outlines a reliable and detailed approach for the synthesis and characterization of this compound. The proposed Clauson-Kaas synthesis offers a practical route for obtaining this compound. The provided expected characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. This foundational information is crucial for the further investigation of this compound in various applications, including drug discovery and materials science.
References
- 1. echemi.com [echemi.com]
- 2. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2-Nitrophenyl)pyrrole | C10H8N2O2 | CID 520611 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide consolidates available data on the compound's structure, physical characteristics, and spectroscopic profile. Additionally, it outlines generalized experimental protocols for its synthesis and characterization and explores the potential biological significance of this class of compounds.
Introduction
Pyrrole and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including natural products and synthetic drugs. The unique electronic properties of the pyrrole ring make it a "privileged scaffold" in medicinal chemistry, lending itself to a wide array of chemical modifications to modulate biological activity. The introduction of a substituted nitrophenyl group to the pyrrole core, as in this compound, can significantly influence its physicochemical properties and pharmacological potential. This guide aims to provide a detailed repository of information on this specific compound to facilitate further research and development.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
Tabulated Physical and Chemical Data
A summary of the key physical and computed properties for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| CAS Number | 52414-57-0 | [1] |
| Appearance | Not specified | |
| Melting Point | 70-72 °C | [1] |
| Boiling Point | 332 °C | [1] |
| Density | 1.2 g/cm³ | [1] |
| Flash Point | 153.5 °C | [1] |
| Refractive Index | 1.601 | [1] |
Computed Properties
Computationally derived properties provide valuable insights into the molecule's behavior and potential interactions.
| Property | Value | Source |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 50.8 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
| Complexity | 233 | [1] |
Experimental Protocols
Synthesis: Paal-Knorr Pyrrole Synthesis
A common and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-methyl-3-nitroaniline.
Reaction Scheme:
General Procedure:
-
To a solution of 2-methyl-3-nitroaniline in a suitable solvent (e.g., ethanol or acetic acid), an equimolar amount of a 1,4-dicarbonyl compound (e.g., succinaldehyde or its bis(diethyl acetal)) is added.
-
A catalytic amount of acid (e.g., acetic acid or a Lewis acid) is introduced to the mixture.
-
The reaction mixture is heated to reflux for a period of 2 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Spectroscopic Characterization
The structural elucidation of the synthesized compound is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The chemical shifts, multiplicity, and coupling constants of the protons on the pyrrole and nitrophenyl rings provide detailed information about the molecular structure.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is recorded to determine the number of unique carbon environments. The chemical shifts of the carbon atoms are indicative of their electronic environment.
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Characteristic absorption bands for the C-H, C=C, C-N, and N-O (from the nitro group) stretching and bending vibrations are expected.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight, while the fragmentation pattern provides further structural information.
Potential Biological Significance and Signaling Pathways
While no specific signaling pathways involving this compound have been elucidated, the broader class of nitrophenyl-pyrrole derivatives has garnered interest in medicinal chemistry for its potential biological activities.
Nitroaromatic compounds are known to undergo metabolic reduction in biological systems, which can lead to the formation of reactive intermediates. These intermediates can interact with various cellular macromolecules, including DNA and proteins, potentially leading to cytotoxic or antimicrobial effects.
Some substituted pyrrole derivatives have been investigated for their potential as:
-
Anticancer Agents: By interfering with cellular processes such as cell division or signaling pathways involved in cell proliferation.
-
Antimicrobial Agents: By disrupting microbial cell walls, inhibiting essential enzymes, or generating oxidative stress.
The presence of the nitro group on the phenyl ring is a key feature that may contribute to the biological activity of this compound class. It is hypothesized that the electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, affecting its ability to interact with biological targets.
Further research, including in vitro and in vivo studies, is necessary to determine the specific biological targets and mechanisms of action of this compound.
Conclusion
This technical guide has compiled the available physical, chemical, and computed properties of this compound. While specific experimental data for its spectroscopic characterization are not publicly available, generalized protocols for its synthesis and analysis have been provided. The potential for biological activity, based on the broader class of nitrophenyl-pyrrole derivatives, suggests that this compound may be of interest for further investigation in the fields of medicinal chemistry and drug discovery. The information presented herein is intended to serve as a foundational resource for researchers and to stimulate further exploration of this and related compounds.
References
"1-(2-methyl-3-nitrophenyl)-1H-pyrrole CAS number 52414-57-0 properties"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of the chemical compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. Due to the limited availability of in-depth experimental data in publicly accessible domains, this document summarizes existing physicochemical data and provides a theoretical framework for its synthesis and spectroscopic characterization based on established chemical principles and data for analogous structures.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| CAS Number | 52414-57-0 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Melting Point | 70-72 °C | [1] |
| Boiling Point | 332 °C | [1] |
| Flash Point | 153.5 °C | [1] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Experimental Protocols
Theoretical Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. For the target molecule, this would involve the condensation of a suitable 1,4-dicarbonyl compound with 2-methyl-3-nitroaniline.
Reaction Scheme:
Caption: Paal-Knorr synthesis pathway for the target molecule.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add 2-methyl-3-nitroaniline (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Theoretical Clauson-Kaas Synthesis
The Clauson-Kaas synthesis provides an alternative route to N-substituted pyrroles, typically from the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Reaction Scheme:
Caption: Clauson-Kaas synthesis pathway for the target molecule.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: A mixture of 2-methyl-3-nitroaniline (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1-1.2 equivalents) is prepared in a suitable acidic solvent, typically glacial acetic acid.
-
Reaction Conditions: The mixture is heated to reflux for a period of 1 to 4 hours. Reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated product is collected by filtration.
-
Purification: The collected solid is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
Spectroscopic Data (Predicted)
Detailed, experimentally-derived spectroscopic data for this compound is not available in the public domain. However, based on the chemical structure, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the nitrophenyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole H-2, H-5 | ~ 6.8 - 7.2 | Triplet |
| Pyrrole H-3, H-4 | ~ 6.2 - 6.5 | Triplet |
| Phenyl H-4 | ~ 7.8 - 8.0 | Doublet of doublets |
| Phenyl H-5 | ~ 7.5 - 7.7 | Triplet |
| Phenyl H-6 | ~ 7.3 - 7.5 | Doublet of doublets |
| Methyl (CH₃) | ~ 2.2 - 2.5 | Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyrrole and nitrophenyl rings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrrole C-2, C-5 | ~ 120 - 125 |
| Pyrrole C-3, C-4 | ~ 108 - 112 |
| Phenyl C-1 (C-N) | ~ 135 - 140 |
| Phenyl C-2 (C-CH₃) | ~ 130 - 135 |
| Phenyl C-3 (C-NO₂) | ~ 148 - 152 |
| Phenyl C-4, C-5, C-6 | ~ 120 - 130 |
| Methyl (CH₃) | ~ 15 - 20 |
IR Spectroscopy
The infrared spectrum will exhibit absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch (CH₃) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| N-O stretch (nitro group) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) |
| C-N stretch | 1300 - 1350 |
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Expected m/z |
| [M]⁺ | 202.07 |
Biological Activity and Drug Development Potential
While no specific biological activity has been reported for this compound, the pyrrole nucleus is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. Pyrrole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
The presence of the nitrophenyl group can also influence the biological activity, potentially through interactions with specific biological targets or by altering the pharmacokinetic properties of the molecule.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound. The workflow for such an investigation is outlined below.
Caption: Workflow for investigating the biological activity of the target compound.
Conclusion
This compound is a compound with established physicochemical properties but limited publicly available data regarding its synthesis, detailed spectroscopic characterization, and biological activity. The theoretical synthetic and analytical frameworks provided in this guide offer a starting point for researchers interested in further investigating this molecule. Given the prevalence of the pyrrole scaffold in medicinal chemistry, this compound represents a potential candidate for future drug discovery and development efforts.
References
Spectroscopic and Synthetic Profile of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. Due to the limited availability of direct experimental spectroscopic data in public databases, this document presents a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from analogous compounds. Furthermore, this guide outlines a plausible synthetic route for its preparation and details the standard experimental protocols for acquiring the necessary spectroscopic data for its characterization. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related N-aryl pyrrole derivatives.
Physicochemical Properties
While extensive experimental data for this compound is not widely available, the following properties have been reported:
| Property | Value | Reference |
| CAS Number | 52414-57-0 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Melting Point | 70-72 °C | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and the known effects of substituents on spectroscopic signatures.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.6-7.8 | m | - | Aromatic-H (H4', H5', H6') |
| ~7.0-7.2 | t | ~2.2 | Pyrrole-H (H2, H5) |
| ~6.3-6.4 | t | ~2.2 | Pyrrole-H (H3, H4) |
| ~2.2-2.4 | s | - | Methyl-H (CH₃) |
Rationale for Prediction: The aromatic protons on the nitrophenyl ring are expected to appear in the downfield region (7.6-7.8 ppm) due to the electron-withdrawing effect of the nitro group. The pyrrole protons typically resonate between 6.0 and 7.5 ppm. The protons at the 2 and 5 positions of the pyrrole ring are generally shifted slightly downfield compared to the protons at the 3 and 4 positions. The methyl group protons are expected to appear as a singlet in the upfield region.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148-150 | C-NO₂ |
| ~135-138 | Quaternary Aromatic-C |
| ~130-134 | Aromatic-CH |
| ~120-125 | Pyrrole-C (C2, C5) |
| ~108-112 | Pyrrole-C (C3, C4) |
| ~18-22 | Methyl-C (CH₃) |
Rationale for Prediction: The carbon attached to the nitro group will be the most deshielded. The aromatic carbons will appear in the typical region of 120-150 ppm. The pyrrole carbons at positions 2 and 5 are generally more deshielded than those at positions 3 and 4. The methyl carbon will be the most shielded, appearing in the upfield region.
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Medium | C-H stretch (Aromatic & Pyrrole) |
| ~2950-3000 | Weak | C-H stretch (Methyl) |
| ~1520-1540 | Strong | Asymmetric NO₂ stretch |
| ~1340-1360 | Strong | Symmetric NO₂ stretch |
| ~1450-1500 | Medium-Strong | C=C stretch (Aromatic & Pyrrole) |
| ~700-800 | Strong | C-H out-of-plane bend (Aromatic) |
Rationale for Prediction: The IR spectrum is expected to be dominated by strong absorptions corresponding to the nitro group's asymmetric and symmetric stretching vibrations. The C-H stretching vibrations for both the aromatic and pyrrole rings will appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings will be in the 1450-1500 cm⁻¹ region.
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 202 | [M]⁺ (Molecular ion) |
| 185 | [M - OH]⁺ |
| 156 | [M - NO₂]⁺ |
| 128 | [M - NO₂ - C₂H₂]⁺ |
| 77 | [C₆H₅]⁺ |
Rationale for Prediction: The mass spectrum should show a clear molecular ion peak at m/z 202. Common fragmentation patterns for nitroaromatic compounds include the loss of OH (rearrangement) and the nitro group (NO₂). Fragmentation of the pyrrole ring can also be expected.
Synthesis Workflow
The synthesis of this compound can be achieved through several established methods for N-arylation of pyrroles. A common and effective method is the Paal-Knorr synthesis.
Caption: Paal-Knorr synthesis of this compound.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis: Paal-Knorr Reaction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-nitroaniline (1.0 eq) and glacial acetic acid (as solvent).
-
Addition of Reagents: While stirring, add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. Use a standard pulse program.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more).
-
Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
Ionization Method: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of the title compound.
Caption: Logical workflow for the synthesis and characterization of the target compound.
Disclaimer
The spectroscopic data presented in this guide are predictive and intended for informational purposes. Experimental verification is necessary for definitive structural confirmation. The provided experimental protocols are general and may require optimization for specific laboratory conditions.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. Due to the absence of direct experimental data in the public domain for this specific molecule, this guide leverages established principles of NMR spectroscopy, including substituent effects and analysis of analogous compounds, to predict the chemical shifts and coupling patterns. This document also outlines a comprehensive experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Predicted ¹H and ¹³C NMR Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In this compound, the electron-withdrawing nitro group and the methyl group on the phenyl ring, along with the electronic nature of the pyrrole ring, will significantly influence the positions of the resonance signals.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole and the nitrophenyl rings. The pyrrole ring protons typically appear in the aromatic region, with the α-protons (H-2 and H-5) appearing at a different chemical shift than the β-protons (H-3 and H-4). The protons on the substituted phenyl ring will exhibit a complex splitting pattern due to their specific substitution.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' / H-5' (Pyrrole α-H) | 6.8 - 7.2 | Triplet | 2.0 - 3.0 |
| H-3' / H-4' (Pyrrole β-H) | 6.2 - 6.5 | Triplet | 2.0 - 3.0 |
| Phenyl H-4 | 7.8 - 8.1 | Doublet of doublets | 7.5 - 8.5, 1.0 - 2.0 |
| Phenyl H-5 | 7.4 - 7.6 | Triplet | 7.5 - 8.5 |
| Phenyl H-6 | 7.6 - 7.8 | Doublet of doublets | 7.5 - 8.5, 1.0 - 2.0 |
| Methyl (CH₃) | 2.2 - 2.5 | Singlet | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms and substituent groups. Electron-withdrawing groups like the nitro group generally cause a downfield shift (higher ppm values) of the attached and nearby carbon signals.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Phenyl, attached to N) | 135 - 140 |
| C-2 (Phenyl, attached to CH₃) | 130 - 135 |
| C-3 (Phenyl, attached to NO₂) | 148 - 152 |
| C-4 (Phenyl) | 125 - 130 |
| C-5 (Phenyl) | 128 - 133 |
| C-6 (Phenyl) | 120 - 125 |
| C-2' / C-5' (Pyrrole α-C) | 118 - 122 |
| C-3' / C-4' (Pyrrole β-C) | 108 - 112 |
| Methyl (CH₃) | 15 - 20 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental protocol should be followed. This includes sample preparation, selection of an appropriate solvent, and optimization of instrument parameters.
Sample Preparation
-
Sample Purity: The sample of this compound should be of high purity to avoid signals from impurities that could complicate spectral interpretation.[1]
-
Concentration: A concentration of 5-25 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: A suitable deuterated solvent that dissolves the compound should be chosen. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on the solubility of the compound. The solvent peak will serve as a reference for the chemical shifts.
-
Internal Standard: A small amount of a reference compound, such as tetramethylsilane (TMS), can be added to the sample to provide a reference signal at 0 ppm. However, modern NMR spectrometers can use the residual solvent peak as an internal reference.
NMR Spectrometer and Parameters
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is typically used to allow for faster repetition rates.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.
¹³C NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): This can range from several hundred to several thousand scans depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Decoupling: Proton broadband decoupling is used to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.
Visualizations
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a chemical compound.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
Logical Relationship of Substituent Effects on Chemical Shifts
The following diagram illustrates the key electronic effects of the substituents that influence the predicted NMR chemical shifts of the aromatic protons and carbons in this compound.
Caption: Influence of substituent electronic effects on NMR chemical shifts.
References
In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mass spectrometry analysis of the organic compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. Due to the limited availability of experimental mass spectral data in public databases, this guide leverages high-fidelity predictive modeling to elucidate the compound's fragmentation behavior under electron ionization (EI). This document presents a predicted mass spectrum, a proposed fragmentation pathway, and standardized experimental protocols relevant for the analysis of this and structurally similar molecules. The information herein serves as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development, aiding in the identification and characterization of novel pyrrole derivatives.
Introduction
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Mass spectrometry is a cornerstone analytical technique for the structural elucidation and identification of such novel compounds. This guide focuses on the predicted electron ionization mass spectrometry (EI-MS) analysis of this molecule, offering insights into its expected fragmentation patterns. Understanding these patterns is crucial for the unambiguous identification of the compound in complex matrices and for quality control during synthesis and development.
Predicted Mass Spectrometry Data
The following data has been generated using computational prediction tools to simulate the mass spectrum of this compound upon electron ionization. It is important to note that this data is theoretical and should be used as a reference for the analysis of experimentally obtained spectra.
Predicted Mass Spectrum Data
The predicted mass spectrum is characterized by a molecular ion peak and several key fragment ions resulting from the systematic cleavage of the parent molecule.
| m/z (Predicted) | Relative Intensity (%) | Proposed Ion/Fragment |
| 202 | 100 | [M]⁺ (Molecular Ion) |
| 185 | 45 | [M - OH]⁺ |
| 172 | 30 | [M - NO]⁺ |
| 156 | 60 | [M - NO₂]⁺ |
| 128 | 55 | [M - NO₂ - C₂H₂]⁺ |
| 91 | 70 | [C₇H₇]⁺ (Tropylium ion) |
Summary of Key Predicted Fragments
This table summarizes the neutral losses from the molecular ion and their corresponding resulting fragments.
| Fragment Ion (m/z) | Neutral Loss | Mass of Neutral Loss (Da) |
| 185 | OH | 17 |
| 172 | NO | 30 |
| 156 | NO₂ | 46 |
| 128 | NO₂ + C₂H₂ | 72 |
Experimental Protocols
While the data presented is predictive, the following outlines a typical experimental protocol for the analysis of a small organic molecule like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the synthesized and purified this compound.
-
Solvent Selection: Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
-
Scan Speed: 1562 u/s
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily driven by the presence of the nitro group and the aromatic systems.
In-depth Technical Guide: 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), has revealed no specific crystallographic data for the compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. Consequently, this guide cannot provide a quantitative summary of its crystal structure or a detailed experimental protocol for its specific crystal structure determination.
This guide will instead furnish researchers, scientists, and drug development professionals with a technical overview of the general synthetic methodologies applicable to this class of compounds and touch upon the broader context of the medicinal chemistry of related substances.
Synthesis of N-Arylpyrroles: Established Methodologies
The synthesis of N-arylpyrroles, such as this compound, is most commonly achieved through well-established condensation reactions. The two primary methods are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] For the synthesis of an N-arylpyrrole, an aniline derivative is used.
-
Reaction Setup: A mixture of a 1,4-dicarbonyl compound (1 equivalent) and the corresponding aniline (in this case, 2-methyl-3-nitroaniline) (1-1.2 equivalents) is prepared in a suitable solvent.[1] Acetic acid is a common solvent and also acts as a catalyst.[1] Other solvents like ethanol or toluene can also be used, sometimes with the addition of an acid catalyst such as p-toluenesulfonic acid.[3]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[3] Microwave-assisted Paal-Knorr reactions have also been developed to shorten reaction times and improve yields.[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If acetic acid is used as the solvent, it is often removed under reduced pressure. The residue is then typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired N-arylpyrrole.[3]
Clauson-Kaas Pyrrole Synthesis
-
Reaction Setup: 2,5-Dimethoxytetrahydrofuran (1 equivalent) is dissolved in a suitable solvent, often glacial acetic acid or an alcohol like ethanol.[6][7] The primary amine, in this case, 2-methyl-3-nitroaniline (1-1.2 equivalents), is then added to the solution. An acid catalyst, if not the solvent itself, such as p-toluenesulfonic acid or a Lewis acid, may be added.[4][5]
-
Reaction Conditions: The mixture is heated, typically at reflux, for several hours.[7] The reaction progress is monitored by TLC. Microwave-assisted procedures have also been reported to accelerate the reaction.[6][7]
-
Work-up and Purification: The work-up procedure is similar to that of the Paal-Knorr synthesis. The solvent is removed, and the residue is worked up with a basic solution and extracted with an organic solvent. The crude product is then purified by column chromatography to yield the pure N-substituted pyrrole.[6]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. arkat-usa.org [arkat-usa.org]
The Diverse Biological Activities of Novel Pyrrole Derivatives: A Technical Guide for Drug Discovery
Executive Summary: The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological functions.[1][2][3][4] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel pyrrole derivatives, with a specific focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding of the therapeutic potential of this versatile heterocyclic motif.
Introduction to the Pyrrole Scaffold
Pyrrole is a five-membered aromatic heterocycle containing a single nitrogen atom. This fundamental structure is integral to many biologically vital molecules, including heme, chlorophyll, vitamin B12, and various alkaloids.[2][3][5] Its unique electronic properties and ability to participate in various chemical reactions make it an attractive starting point for the synthesis of new bioactive compounds.[6][7] Consequently, pyrrole derivatives have been extensively explored, leading to the development of drugs with anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities.[1][2][5][8] This guide delves into the key therapeutic areas where novel pyrrole derivatives are showing significant promise.
Anticancer Activity of Novel Pyrrole Derivatives
Pyrrole-containing compounds exhibit a broad spectrum of anticancer activities, targeting various hallmarks of cancer.[8][9][10] Their mechanisms of action often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and survival.[8][10]
Mechanisms of Action
Novel pyrrole derivatives have been shown to exert their anticancer effects through several key mechanisms:
-
Kinase Inhibition: A significant number of pyrrole derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][8] For instance, certain pyrrole compounds act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[11][12] Sunitinib, an approved anticancer drug, features a pyrrole core and functions as a multi-targeted receptor tyrosine kinase inhibitor.[6][12]
-
Tubulin Polymerization Inhibition: The microtubule network is a critical target for cancer chemotherapy. Some novel 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated potent inhibitory activity against tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]
-
Induction of Apoptosis: Many pyrrole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can be achieved by targeting proteins in the Bcl-2 family or by disrupting other survival pathways.[8]
-
Hedgehog Signaling Pathway Inhibition: The Hedgehog signaling pathway plays a role in the development of certain cancers, such as medulloblastoma. Specific pyrrole derivatives have been found to suppress this pathway, inhibiting the growth of dependent cancer cells at nanomolar concentrations.[13]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of novel pyrrole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ / % Viability | Reference |
| Thieno[2,3-b]pyrrol-5-one (15a) | MCF-7 (Breast) | 52.43 µg/mL (EGFR Kinase) | [14] |
| Pyrrole derivative (4a) | LoVo (Colon) | 15.13% viability @ 400 µM (48h) | [6] |
| Pyrrole derivative (4d) | LoVo (Colon) | 12.82% viability @ 400 µM (48h) | [6] |
| Pyrrole derivative (4a) | MCF-7 (Breast) | <50% viability @ 400 µM (48h) | [6] |
| Pyrrole derivative (4d) | SK-OV-3 (Ovary) | 19.06% viability @ 200 µM | [6] |
| 1,2,3-Triazole Pyrrole Hybrids | MCF-7, A549, Colo-205, A2780 | Moderate to good activity | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of new compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test pyrrole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[6]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raijmr.com [raijmr.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
In Vitro Studies of Nitrophenyl-Substituted Pyrrole Derivatives: A Technical Overview
Disclaimer: This technical guide summarizes the available in vitro research on nitrophenyl-substituted pyrrole derivatives based on publicly accessible scientific literature. It is important to note that no specific in vitro studies were found for the compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole . Therefore, this document focuses on the biological activities of structurally related nitrophenyl pyrrole analogs.
Introduction
Pyrrole, a five-membered aromatic heterocycle, is a prominent scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The incorporation of a nitrophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the pyrrole core, leading to a diverse range of biological activities. This guide provides a comprehensive overview of the in vitro studies conducted on various nitrophenyl-substituted pyrrole derivatives, with a focus on their anticancer and antimicrobial properties.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies of various nitrophenyl-substituted pyrrole derivatives.
Table 1: Anticancer and Cytotoxic Activities of Nitrophenyl Pyrrole Derivatives
| Compound Name/Identifier | Cell Line | Assay Type | Endpoint | Value | Reference(s) |
| 1-(3-nitrophenyl)-pyrrole derivative (Compound 19) | - | Tubulin Polymerization Inhibition | IC50 | 8.9 µM | [1] |
| 1-nitro-2-acetyl-pyrrole (NAP) | Mouse C3H10T1/2 | Cytotoxicity | - | Markedly cytotoxic | |
| 1,3,5-trinitro-2-acetylpyrrole (TNAP) | Mouse C3H10T1/2 | Cytotoxicity | - | Markedly cytotoxic |
Table 2: Antimicrobial Activities of Nitrophenyl Pyrrole Derivatives
| Compound Name/Identifier | Organism | Assay Type | Endpoint | Value | Reference(s) |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | Antitubercular Activity | MIC | 3.125 µg/mL | [2] |
Experimental Protocols
This section details the methodologies for key in vitro experiments cited in the literature for the evaluation of nitrophenyl-substituted pyrrole derivatives.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., nitrophenyl pyrrole derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][4]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.
Protocol:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine the inhibitory effect. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[1][5][6][7]
Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis).
-
Serial Dilution: Perform serial dilutions of the test compound in a suitable liquid growth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism with no drug) and negative (medium only) controls.
-
Incubation: Incubate the microplate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no visible growth).[2]
Visualizations: Workflows and Pathways
General Workflow for In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of potential anticancer compounds.
Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.
Conclusion
The available in vitro data suggests that nitrophenyl-substituted pyrrole derivatives are a promising class of compounds with potential applications in cancer and infectious disease therapy. The nitro group's position and other substitutions on the pyrrole and phenyl rings appear to be crucial for their biological activity. Specifically, certain derivatives have demonstrated potent tubulin polymerization inhibition and antimycobacterial activity. Further research, including the synthesis and evaluation of a broader range of analogs and detailed mechanism of action studies, is warranted to fully elucidate the therapeutic potential of this chemical class. The lack of data on this compound highlights an area for future investigation within this promising family of compounds.
References
- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Nitrophenyl-Pyrrole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrophenyl-pyrrole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of these compounds, with a primary focus on their applications in oncology and neurodegenerative disorders. We consolidate current research to highlight key molecular targets, present quantitative data on their inhibitory activities, and provide detailed experimental protocols for their evaluation. Furthermore, this guide illustrates the associated signaling pathways and experimental workflows through comprehensive diagrams to facilitate a deeper understanding of their mechanisms of action and to guide future drug discovery and development efforts.
Introduction
The pyrrole ring is a fundamental heterocyclic motif present in numerous biologically active natural products and synthetic compounds. The incorporation of a nitrophenyl group onto this scaffold has been shown to significantly influence the molecule's electronic properties and steric hindrance, leading to potent and selective interactions with various biological targets. This has spurred extensive research into nitrophenyl-pyrrole derivatives as promising therapeutic agents. This guide will explore the key therapeutic targets identified for this class of compounds, including their role as inhibitors of crucial enzymes and modulators of important cellular signaling pathways.
Anticancer Therapeutic Targets
Nitrophenyl-pyrrole compounds have demonstrated significant potential as anticancer agents by targeting key components of cell proliferation, survival, and angiogenesis.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are critical for mitotic spindle formation and cell division, making them a prime target for anticancer drugs. Several nitrophenyl-pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization. For instance, 1-(3-nitrophenyl)-pyrrole has been shown to significantly inhibit tubulin polymerization[1]. The mechanism of action involves binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 1-(3-nitrophenyl)-pyrrole | Tubulin Polymerization | 8.9 | - | [1] |
| Aroyl-1-(3-aminophenyl)pyrrole derivative 22 | Tubulin Polymerization | 1.4 | MCF-7 | [1] |
| Aroyl-1-(3-aminophenyl)pyrrole derivative 28 | Tubulin Polymerization | 0.86 | MCF-7 | [1] |
Kinase Inhibition
Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. Dysregulation of RTK activity is a common hallmark of many cancers. Nitrophenyl-pyrrole derivatives have been investigated as inhibitors of several key kinases.
EGFR and VEGFR are pivotal in tumor growth, proliferation, and angiogenesis. Certain pyrrole derivatives have been synthesized as inhibitors of these kinases[2]. These compounds act as competitive inhibitors at the ATP-binding site of the kinase domain, thereby blocking downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.
Caption: Inhibition of EGFR and VEGFR signaling pathways by nitrophenyl-pyrrole compounds.
Enzyme Inhibition as a Therapeutic Strategy
Beyond cancer, nitrophenyl-pyrrole derivatives have shown promise as inhibitors of various enzymes implicated in other diseases.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Certain pyrrole derivatives have been identified as potent inhibitors of both COX-1 and COX-2[3].
| Compound | Target | IC50 (µM) | Reference |
| Pyrrole derivative 4g | COX-2 | Potent inhibitor | [3] |
| Pyrrole derivative 4h | COX-2 | Potent inhibitor | [3] |
| Pyrrole derivative 5b | COX-1 | Potent inhibitor | [3] |
| Pyrrole derivative 5e | COX-1 | Potent inhibitor | [3] |
Pentose Phosphate Pathway (PPP) Enzyme Inhibition
The pentose phosphate pathway (PPP) is a crucial metabolic pathway that provides cells with NADPH and precursors for nucleotide biosynthesis. The enzymes glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) are key regulators of this pathway. Inhibition of these enzymes is a potential strategy for cancer therapy, as cancer cells often exhibit increased PPP activity. Studies have shown that some pyrrole derivatives can inhibit both G6PD and 6PGD[4].
| Compound | Target | IC50 (mM) | Ki (mM) | Reference |
| 2-acetyl-1-methylpyrrole (1g) | G6PD | 0.022 | 0.021 ± 0.003 | [4] |
| 2-acetyl-1-methylpyrrole (1g) | 6PGD | 0.020 | 0.013 ± 0.002 | [4] |
| Other pyrrole derivatives (1a-f) | G6PD | 0.022 - 0.221 | 0.021 - 0.177 | [4] |
| Other pyrrole derivatives (1a-f) | 6PGD | 0.020 - 0.147 | 0.013 - 0.113 | [4] |
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Certain 1,3-diaryl-pyrrole derivatives have shown selective inhibition of BChE over AChE, with IC50 values comparable to the approved drug donepezil[5].
| Compound | Target | IC50 (µM) | Reference |
| 1,3-diaryl-pyrrole derivative 3p | BChE | 1.71 ± 0.087 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Tubulin Polymerization Inhibition Assay (Turbidity-based)
Objective: To determine the effect of a test compound on the in vitro polymerization of tubulin.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well, flat-bottom, clear microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare the tubulin polymerization reaction mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 15%).
-
Add the purified tubulin to the reaction mix to a final concentration of 2 mg/mL. Keep on ice.
-
Add 5 µL of 10x concentrated test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis:
-
Plot absorbance (OD340) versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the final polymer mass (Amax) for each condition.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the tubulin polymerization inhibition assay.
EGFR/VEGFR Kinase Inhibition Assay (Luminescent)
Objective: To determine the IC50 value of a test compound against EGFR or VEGFR kinase activity.
Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. The amount of ATP is detected using a luciferase/luciferin system, where the light output is proportional to the ATP concentration. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Materials:
-
Recombinant human EGFR or VEGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Vehicle control (DMSO)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
96-well, solid white, flat-bottom microplate
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase buffer, substrate, and ATP.
-
Add 2 µL of the master mix to the wells of the 96-well plate.
-
Add 1 µL of the test compound at various concentrations, positive control, or vehicle control to the appropriate wells.
-
Add 2 µL of diluted enzyme to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
COX-1/COX-2 Inhibition Assay (Colorimetric)
Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid, producing a colored product that can be measured at 590 nm.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid solution
-
TMPD solution
-
Test compound dissolved in DMSO
-
Positive controls (e.g., Diclofenac for non-selective, Celecoxib for COX-2 selective)
-
Vehicle control (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In the wells of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound at various concentrations, positive control, or vehicle control.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid Solution.
-
Shake for 10 seconds and incubate for 2 minutes at 25°C.
-
Add 10 µL of TMPD solution to each well.
-
Measure the absorbance at 590 nm.
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.
G6PD/6PGD Inhibition Assay (Spectrophotometric)
Objective: To measure the inhibitory effect of a compound on G6PD or 6PGD activity.
Principle: The enzymatic activity is determined by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.
Materials:
-
Recombinant human G6PD or 6PGD enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrate solution (Glucose-6-phosphate for G6PD, 6-phosphogluconate for 6PGD)
-
Cofactor solution (NADP+)
-
MgCl₂ solution
-
Test compound dissolved in DMSO
-
Vehicle control (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADP+ solution, and MgCl₂ solution.
-
Dispense the reaction mixture into the wells of the 96-well plate.
-
Add the test compound at various concentrations or vehicle control.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the increase in absorbance at 340 nm over time.
Data Analysis:
-
Calculate the reaction rate (ΔA340/min).
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory potency of a compound against AChE and BChE.
Principle: The enzyme hydrolyzes its respective thiocholine substrate (acetylthiocholine for AChE, butyrylthiocholine for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Substrate solution (Acetylthiocholine iodide or Butyrylthiocholine iodide)
-
DTNB solution
-
Test compound dissolved in DMSO
-
Positive control (e.g., Donepezil)
-
Vehicle control (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
To the wells of a 96-well plate, add 25 µL of the test compound at various concentrations or controls.
-
Add 50 µL of the enzyme solution (AChE or BChE) to all wells except the blank.
-
Add 125 µL of DTNB solution to all wells.
-
Pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (ΔA412/min).
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
Nitrophenyl-pyrrole compounds represent a promising class of molecules with diverse therapeutic potential. Their ability to inhibit key targets in cancer, such as tubulin and various kinases, as well as enzymes implicated in inflammation and neurodegenerative diseases, underscores their importance in drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic applications of this versatile chemical scaffold. Future work should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Substituted Nitrophenyl-1H-Pyrroles: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of substituted nitrophenyl-1H-pyrroles, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. The strategic incorporation of a nitrophenyl moiety onto the pyrrole scaffold has yielded derivatives with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This review consolidates key findings on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways through which they exert their effects.
Synthesis of Substituted Nitrophenyl-1H-Pyrroles
The synthesis of substituted nitrophenyl-1H-pyrroles is predominantly achieved through established condensation reactions, primarily the Paal-Knorr and Hantzsch pyrrole syntheses. These methods offer versatility in introducing a variety of substituents onto the pyrrole core.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for forming the pyrrole ring by reacting a 1,4-dicarbonyl compound with a primary amine, in this case, a substituted nitroaniline. The reaction is typically carried out under neutral or mildly acidic conditions.
General Experimental Workflow for Paal-Knorr Synthesis:
Caption: General experimental workflow for the Paal-Knorr synthesis.
Detailed Experimental Protocol: Synthesis of 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole
This protocol is adapted from established Paal-Knorr synthesis procedures.[1]
-
Materials:
-
4-Nitroaniline
-
Hexane-2,5-dione
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Methanol/water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-nitroaniline (1.0 equivalent) and hexane-2,5-dione (1.0 equivalent) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the crude product with a cold methanol/water mixture.
-
Recrystallize the crude product from a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole.
-
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. This multi-component reaction allows for the construction of highly substituted pyrroles.
Generalized Reaction Scheme for Hantzsch Pyrrole Synthesis:
Caption: Generalized mechanism of the Hantzsch pyrrole synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (General Procedure)
While a specific protocol for a nitrophenyl derivative was not found, this general procedure for a phenyl-substituted pyrrole can be adapted.[2][3][4][5]
-
Materials:
-
Ethyl acetoacetate (β-ketoester)
-
Substituted nitroaniline (primary amine)
-
α-Haloacetophenone (α-haloketone)
-
Ethanol
-
Sodium acetate
-
-
Procedure:
-
Dissolve the substituted nitroaniline (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) in ethanol.
-
Add sodium acetate (1.2 equivalents) to the solution and stir.
-
To this mixture, add the α-haloacetophenone (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Biological Activities of Substituted Nitrophenyl-1H-Pyrroles
Substituted nitrophenyl-1H-pyrroles have demonstrated a range of biological activities, with antibacterial and anticancer properties being the most prominent. The position of the nitro group on the phenyl ring, as well as other substituents on the pyrrole core, significantly influences their potency.
Antibacterial Activity
Several studies have reported the antibacterial activity of nitrophenyl-pyrrole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Table 1: Antibacterial Activity of Substituted Nitrophenyl-1H-Pyrroles (MIC in µg/mL)
| Compound | Substituents | Staphylococcus aureus | Escherichia coli | Mycobacterium tuberculosis H37Rv | Reference |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | 2-nitrophenyl, 4-(1H-pyrrol-1-yl)benzamide | 3.12 - 12.5 | 3.12 - 12.5 | 3.125 | [6] |
| Ethyl 4-{[1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | 4-nitrobenzoylhydrazonoethyl, 3,5-dimethyl, 2-ethoxycarbonyl | - | - | 0.7 | [6] |
| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one | 1-methyl, 2-(3-(5-(3-nitrophenyl)furan-2-yl)acryloyl) | - | - | - | [6] |
Note: A dash (-) indicates that data was not reported in the cited literature.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is typically determined using the broth microdilution method.
-
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (for viability indication)
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (broth with bacteria and antibiotic) and a negative control (broth with bacteria and solvent).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add a viability indicator like resazurin to each well and incubate for another 2-4 hours.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (indicated by a color change).
-
Anticancer Activity
Substituted nitrophenyl-1H-pyrroles have shown promising cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 2: Anticancer Activity of Substituted Nitrophenyl-1H-Pyrroles (IC50 in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Marinopyrrole A derivative (MP1) | MYC-amplified medulloblastoma | < 1 | [7] |
| Spirooxindole-marinopyrrole hybrid (5i) | MDA-MB-231 (Breast) | < 1 | [7] |
| Spirooxindole-marinopyrrole hybrid (5q) | HepG2 (Liver) | < 1 | [7] |
| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [7] |
| Pyrrolomycin F-series | HCT-116 (Colon) | 0.35 - 1.21 | [7] |
| 4-Propargyl-substituted 1H-pyrrole (Compound 4) | Breast cancer cells | 36.7 ± 0.2 | [8] |
Note: The table includes data for related pyrrole derivatives to provide a broader context of their anticancer potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
-
Mechanisms of Action
The biological effects of substituted nitrophenyl-1H-pyrroles are mediated through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis
Several pyrrole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One proposed mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic mitochondrial pathway of apoptosis.
Signaling Pathway for Intrinsic Apoptosis:
Caption: Intrinsic apoptosis pathway potentially induced by nitrophenyl-1H-pyrroles.
A study on methyl 3-(4-nitrophenyl) propiolate, a compound with some structural similarities to the target class, demonstrated that it induces apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the cleavage of caspase-3 and PARP.[9] It is plausible that nitrophenyl-1H-pyrroles could act through a similar mechanism.
Modulation of Signaling Pathways
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Some 4-propargyl-substituted 1H-pyrroles have been shown to induce apoptosis and autophagy by inhibiting the ERK signaling pathway in breast cancer cells.[8]
Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation is implicated in the development of several cancers. Inhibition of this pathway is a promising anticancer strategy. While direct evidence for nitrophenyl-1H-pyrroles is still emerging, other classes of pyrrole derivatives have been shown to inhibit the Hedgehog signaling pathway.[10][11][12][13][14]
Logical Relationship of Pathway Inhibition and Anticancer Effect:
Caption: Logical flow of anticancer activity via signaling pathway inhibition.
Conclusion
Substituted nitrophenyl-1H-pyrroles represent a promising scaffold in the development of new therapeutic agents. Their synthesis is well-established, and they exhibit significant antibacterial and anticancer activities. Future research should focus on elucidating the precise mechanisms of action, particularly their interactions with key signaling pathways, and on optimizing their structure to enhance potency and selectivity. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the exploration of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hedgehog signaling inhibition blocks growth of resistant tumors through effects on tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 13. Inhibition of Hedgehog signaling pathway impedes cancer cell proliferation by promotion of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Utility of Hedgehog Signaling Pathway Inhibition for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. While specific experimental data for this compound is not extensively available in public literature, this document outlines a probable synthetic pathway via the Paal-Knorr reaction, a cornerstone in pyrrole synthesis. Furthermore, predicted analytical data and a discussion of the potential biological activities, based on structurally related nitrophenylpyrrole derivatives, are presented. This guide serves as a foundational resource for researchers interested in the exploration of this and similar molecules for applications in medicinal chemistry and drug discovery.
Introduction
Pyrrole and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitrophenyl group to the pyrrole scaffold can significantly influence its electronic properties and, consequently, its biological activity. This guide focuses on the specific derivative, this compound, providing a technical framework for its synthesis and potential evaluation.
Synthesis of this compound
The most probable and widely adopted method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, the reaction would proceed between 2-methyl-3-nitroaniline and a suitable 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran or hexane-2,5-dione.
Proposed Synthetic Pathway: Paal-Knorr Reaction
The reaction commences with the nucleophilic attack of the primary amine (2-methyl-3-nitroaniline) on one of the carbonyl groups of the 1,4-dicarbonyl compound, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(2-methyl-3-nitrophenyl)-1H-pyrrole is a substituted N-arylpyrrole. The N-arylpyrrole motif is a significant structural component in many biologically active compounds and functional materials. The synthesis of this particular molecule can be approached through several established cross-coupling and condensation strategies. This document provides detailed protocols and comparative data for the most common and effective methods for the synthesis of this compound, including the Ullmann condensation, Buchwald-Hartwig amination, and Paal-Knorr synthesis.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | General Yields | Key Advantages | Key Disadvantages |
| Ullmann Condensation | 1-halo-2-methyl-3-nitrobenzene (I, Br), Pyrrole | CuI, Ligand (e.g., L-proline, DMEDA), Base (e.g., K₂CO₃, Cs₂CO₃) | DMF, DMSO | 100-150 | Moderate to Good | Low cost of copper catalyst. | Often requires high temperatures; substrate scope can be limited.[1][2][3] |
| Buchwald-Hartwig Amination | 1-halo-2-methyl-3-nitrobenzene (Cl, Br), Pyrrole | Pd₂(dba)₃ or Pd(OAc)₂, Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu, Cs₂CO₃) | Toluene, Dioxane | 80-110 | Good to Excellent | High functional group tolerance; broad substrate scope; milder conditions.[4][5][6] | Higher cost of palladium catalyst and ligands. |
| Paal-Knorr Synthesis | 2-methyl-3-nitroaniline, 2,5-Dimethoxytetrahydrofuran | Acid catalyst (e.g., p-TsOH, AcOH) | Toluene, Acetic Acid | Reflux | Good to Excellent | Forms the pyrrole ring and the C-N bond in one pot.[7][8][9] | Requires the corresponding aniline, which may need to be synthesized separately. |
Experimental Protocols
Method 1: Ullmann Condensation
This protocol describes the copper-catalyzed N-arylation of pyrrole with a substituted aryl halide.[1][2][3]
Starting Materials:
-
1-Iodo-2-methyl-3-nitrobenzene
-
Pyrrole
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-2-methyl-3-nitrobenzene (1.0 mmol), pyrrole (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add dry dimethylformamide (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed N-arylation of pyrrole.[4][5][6]
Starting Materials:
-
1-Bromo-2-methyl-3-nitrobenzene
-
Pyrrole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Protocol:
-
In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and XPhos (0.06 mmol, 6 mol%) to a dry Schlenk tube.
-
Add dry toluene (2 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
In a separate dry Schlenk tube, add 1-bromo-2-methyl-3-nitrobenzene (1.0 mmol), pyrrole (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the pre-formed catalyst solution to the second Schlenk tube containing the reagents.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Method 3: Paal-Knorr Synthesis
This method involves the condensation of a primary amine with a 1,4-dicarbonyl equivalent.[7][8][9]
Starting Materials:
-
2-methyl-3-nitroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Acetic acid
Protocol:
-
To a round-bottom flask, add 2-methyl-3-nitroaniline (1.0 mmol) and 2,5-dimethoxytetrahydrofuran (1.1 mmol).
-
Add glacial acetic acid (5 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) for 3-5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water (50 mL) and stir.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (20 mL) and brine (20 mL), and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Visualizations
Caption: Overview of synthetic routes to this compound.
Caption: Decision workflow for selecting a synthesis method.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. scispace.com [scispace.com]
Application Notes: Paal-Knorr Synthesis of Substituted Pyrroles
Introduction
The Paal-Knorr synthesis is a robust and widely utilized method for constructing substituted pyrroles, a key heterocyclic motif in numerous pharmaceuticals, natural products, and functional materials.[1][2][3] First reported independently by Carl Paal and Ludwig Knorr in 1884, the reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[2][4][5] Its enduring popularity stems from its operational simplicity, generally good to excellent yields, and the accessibility of starting materials.[6][7] The pyrrole framework is a crucial component in a vast array of biologically active molecules, making the Paal-Knorr synthesis an invaluable tool in drug discovery and development for synthesizing compounds with antibacterial, antiviral, and anticonvulsant activities.[3][8][9]
Reaction Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate.[2][7][10] The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is often catalyzed by a protic or Lewis acid.[2][11] Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[2][11] This intermediate then undergoes a two-step dehydration to yield the final aromatic pyrrole ring.[2][12] Computational studies and experimental evidence confirm that this hemiaminal cyclization pathway is the preferred route, with the ring-closing step often being the rate-determining step.[1][7][10]
General Experimental Workflow
The general workflow for the Paal-Knorr synthesis is straightforward, beginning with the combination of the starting materials and a catalyst, if required.[1] The reaction mixture is then subjected to heating, either conventionally or via microwave irradiation, to promote cyclization and dehydration.[13] Following the reaction, a standard workup procedure is performed to isolate the crude product, which typically involves quenching the reaction, extraction with an organic solvent, and washing.[1][6] Finally, the crude material is purified, most commonly by column chromatography or recrystallization, to yield the pure substituted pyrrole.[1][14]
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol describes a microscale synthesis of a substituted pyrrole using conventional heating.[1][6]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (acetonylacetone) (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[6]
-
Add one drop of concentrated hydrochloric acid to the mixture to act as a catalyst.[6]
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 15 minutes.[1][6]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid. This will cause the product to precipitate.[6]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.[6]
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-Carboxamide
This protocol details a rapid synthesis using microwave irradiation, which often leads to reduced reaction times and increased yields.[6][13][14]
Materials:
-
1,4-Diketone precursor (e.g., 20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial Acetic Acid (40 µL)
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).[6][14]
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[6][14]
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[1][15] Monitor the internal temperature and pressure.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Perform an appropriate workup. Partition the mixture between water and ethyl acetate.[6]
-
Extract the aqueous phase three times with ethyl acetate (10 mL).[14]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[6][14]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired substituted pyrrole.[1][6]
Data Presentation
The choice of catalyst, solvent, and reaction conditions significantly impacts the efficiency of the Paal-Knorr synthesis. Modern methodologies often employ milder catalysts and conditions, including solvent-free and microwave-assisted approaches, to improve yields and reduce reaction times.[13][16][17]
Table 1: Comparison of Various Catalytic Systems for Paal-Knorr Synthesis.
| Entry | 1,4-Dicarbonyl | Amine | Catalyst | Conditions | Time | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1 | 2,5-Hexanedione | Aniline | CATAPAL 200 (Alumina) | 60 °C, Solvent-free | 45 min | 97 | [16] |
| 2 | 2,5-Hexanedione | Benzylamine | Citric Acid (10 mol-%) | Ball-mill (30 Hz), Solvent-free | 30 min | 87 | [18] |
| 3 | 2,5-Hexanedione | 4-Bromoaniline | Salicylic Acid | 120 °C, MW, Solvent-free | 15 sec | 92 | [15] |
| 4 | 2,5-Hexanedione | Benzylamine | None | Stirring, RT, Solvent-free | 15 min | 98 | [17] |
| 5 | 2,5-Hexanedione | Aniline | I₂ | RT, Solvent-free | 45 min | 94 | [7] |
| 6 | 2,5-Hexanedione | Benzylamine | Sc(OTf)₃ | 100 °C, Solvent-free | 10 min | 98 | [11] |
| 7 | 2,5-Dimethoxytetrahydrofuran | Aniline | FeCl₃ | RT, Water | 10 min | 95 |[19] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation. This data is for the synthesis of a specific tricyclic pyrrole-2-carboxamide from its corresponding 1,4-diketone and amine.[14]
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 80 | 16 h | 75 |
| Microwave Irradiation | 80 | 10 min | 82 |
| Microwave Irradiation | 130 | 5 min | 85 |
| Microwave Irradiation | 160 | 3 min | 85 |
References
- 1. benchchem.com [benchchem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSpace [diposit.ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 16. mdpi.com [mdpi.com]
- 17. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Pyrrole synthesis [organic-chemistry.org]
Application Notes and Protocols: Clauson-Kaas Synthesis for N-Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The Clauson-Kaas synthesis is a robust and widely utilized method for the preparation of N-substituted pyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4] Pyrrole scaffolds are core components of numerous natural products, pharmaceuticals, and functional materials.[3][4] This reaction involves the acid-catalyzed condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, most commonly 2,5-dimethoxytetrahydrofuran (DMTHF).[1][2]
Initially developed by N. Clauson-Kaas in 1952 using acetic acid as the catalyst, the method has undergone extensive modifications to improve yields, broaden its substrate scope, and align with the principles of green chemistry.[1][2][5] Modern iterations employ a diverse range of catalysts, including Brønsted acids, Lewis acids, transition metals, and heterogeneous catalysts, often under milder or more efficient conditions such as microwave irradiation or in aqueous media.[1][2][3]
General Reaction Scheme & Mechanism
The synthesis proceeds via an acid-catalyzed reaction between a primary amine (aliphatic, aromatic, amide, or sulfonamide) and 2,5-dimethoxytetrahydrofuran. The generally accepted mechanism involves the initial acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to generate the reactive intermediate, succinaldehyde. This dialdehyde then undergoes a double condensation with the primary amine, followed by a cyclization and dehydration sequence to yield the final aromatic N-substituted pyrrole.
Experimental Workflow
The general experimental procedure for the Clauson-Kaas synthesis is straightforward, making it highly adaptable for various laboratory settings, including high-throughput screening and process development. The workflow consists of combining the reactants, adding a catalyst and solvent, applying energy (conventional heating or microwave irradiation), and finally, product isolation and purification.
Data Presentation: Comparison of Protocols
The versatility of the Clauson-Kaas synthesis is demonstrated by the wide array of catalysts and conditions that can be employed to achieve high yields with various amine substrates. Greener protocols using water as a solvent or solvent-free microwave conditions have become increasingly popular.[1][3][4]
| Amine Type | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Citation(s) |
| Aromatic/Aliphatic | Acetic Acid (Solvent) | Acetic Acid | Reflux | 2.5 - 4 h | 59 - 95% | [2][3] |
| Aryl-/Alkyl-, Sulfonyl- | ZrOCl₂·8H₂O (4%) | Water | 60 | 30 min | 70 - 98% | [1][2][3] |
| Aromatic/Amides | MgI₂ etherate (10%) | Acetonitrile | 80 | - | High | [1][2] |
| Various Amines | Iron(III) Chloride (cat.) | Water | Reflux | - | Good - Excellent | [1][2][6][7] |
| Anilines, Sulfonamides | None | Water | 170 (MW) | 10 - 30 min | 39 - 92% | [8] |
| Various Amines | Iodine (~5%) | Solvent-free | (MW) | Short | 75 - 98% | [9] |
| Anilines | CeCl₃·7H₂O | Acetonitrile | (MW) | - | Good - Excellent | [1] |
| Aminophenol HCl | Nicotinamide (100%) | 1,4-Dioxane | Reflux | - | 63 - 77% | [1][2][3] |
| Sulfonamides | p-TsOH·H₂O (5%) | Toluene | 100 | 30 - 60 min | High | [1][2] |
| Sulfonamides | None | Solvent-free | 150 (MW) | 30 - 60 min | High | [1][2] |
| Acid-sensitive Amines | Acetate Buffer | Water | Ambient | - | 89 - 94% | [1][2] |
Detailed Experimental Protocols
Protocol 1: Classical Synthesis in Acetic Acid
This protocol is a conventional method for synthesizing N-arylpyrroles.
-
Materials:
-
Aniline derivative (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.0 - 1.2 eq)
-
Glacial Acetic Acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add the aniline derivative (1.0 eq) and glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.0 - 1.2 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Green Synthesis in Water with ZrOCl₂·8H₂O
This protocol represents an efficient and environmentally friendly approach.[1][3]
-
Materials:
-
Primary amine (aryl, alkyl, or sulfonyl) (1.0 mmol)
-
2,5-Dimethoxytetrahydrofuran (1.1 mmol)
-
Zirconyl (IV) chloride octahydrate (ZrOCl₂·8H₂O) (0.04 mmol, 4 mol%)
-
Water (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Reaction vial or flask
-
Stir plate with heating
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a reaction vial, combine the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.1 mmol), and ZrOCl₂·8H₂O (0.04 mmol) in water (5 mL).[1]
-
Seal the vial and stir the mixture vigorously at 60 °C for the required time (typically 30 minutes, monitor by TLC).[1][3]
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the product.
-
-
Purification: The resulting product is often of high purity; however, it can be further purified by column chromatography if necessary.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid and efficient synthesis of N-substituted pyrroles without the need for a solvent.[1][9]
-
Materials:
-
Primary amine (1.0 mmol)
-
2,5-Dimethoxytetrahydrofuran (1.1 mmol)
-
Iodine (0.05 mmol, 5 mol%)
-
-
Equipment:
-
Microwave synthesis vial (10 mL)
-
Microwave reactor
-
Magnetic stir bar
-
-
Procedure:
-
Place the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.1 mmol), and a catalytic amount of molecular iodine (~5 mol%) in a microwave synthesis vial equipped with a magnetic stir bar.[9]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for 10-30 minutes. Monitor pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Dissolve the resulting mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with aqueous sodium thiosulfate solution to remove iodine, then with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude material can be purified via flash column chromatography to afford the pure N-substituted pyrrole.[9]
References
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-(2-Methyl-3-nitrophenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole, a key intermediate in pharmaceutical synthesis. The following protocols are based on established methodologies for the purification of aromatic nitro compounds and substituted pyrroles, and are intended to serve as a starting point for the development of a robust purification strategy.
Compound Properties
A summary of the key physical and chemical properties of this compound is essential for designing an effective purification protocol.
| Property | Value | Reference |
| CAS Number | 52414-57-0 | [1] |
| Molecular Formula | C11H10N2O2 | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Melting Point | 70-72 °C | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from melting point |
| Polarity | Moderately polar | Inferred from structure |
Potential Impurities
The synthesis of this compound, for instance, via a Clauson-Kaas or Paal-Knorr pyrrole synthesis followed by nitration, may result in various impurities. Understanding these potential contaminants is crucial for selecting the appropriate purification technique.
-
Unreacted Starting Materials: Such as 2-methyl-3-nitroaniline and 2,5-dimethoxytetrahydrofuran (in the case of Clauson-Kaas synthesis).
-
Isomeric Byproducts: Positional isomers of the nitro group on the phenyl ring.
-
Over-nitrated or Under-nitrated Species: Compounds with multiple nitro groups or lacking a nitro group.
-
Solvent Residues: Residual solvents from the reaction and work-up steps.
-
Reagent-derived Impurities: Byproducts from the nitrating agents or other reagents used in the synthesis.
Purification Workflow
The general workflow for the purification of this compound can be visualized as a sequence of logical steps.
Caption: A generalized workflow for the purification of this compound.
Experimental Protocols
Two primary methods are recommended for the purification of this compound: column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity.
Protocol 1: Column Chromatography
Column chromatography is a highly effective technique for separating compounds with different polarities and is well-suited for the initial purification of the crude product.[2][3]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 100-200 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a low polarity solvent system and gradually increasing the polarity, is often effective for separating a range of impurities.
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. A suitable TLC eluent might be 80:20 hexane:ethyl acetate. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator.
Suggested Solvent Systems for Column Chromatography:
| Solvent System (v/v) | Polarity | Expected Elution Order |
| Hexane:Ethyl Acetate (95:5 to 80:20) | Low to Medium | Less polar impurities will elute first, followed by the product. |
| Dichloromethane:Hexane (gradient) | Medium | Can provide good separation for moderately polar compounds. |
| Toluene:Ethyl Acetate (gradient) | Medium | An alternative to chlorinated solvents. |
Protocol 2: Recrystallization
Recrystallization is an excellent technique for obtaining a highly pure crystalline product, especially after an initial clean-up by column chromatography. The key to successful recrystallization is the selection of an appropriate solvent.
Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent screening should be performed with small amounts of the compound and various solvents.
Potential Solvents for Screening:
| Solvent | Polarity | Rationale |
| Ethanol | Polar protic | Often a good choice for moderately polar compounds. |
| Isopropanol | Polar protic | Similar to ethanol, but less volatile. |
| Ethyl Acetate | Polar aprotic | Good solvent for a wide range of organic compounds. |
| Toluene | Non-polar | May be suitable if the compound is less polar. |
| Hexane/Ethanol Mixture | Tunable | The polarity can be adjusted by varying the ratio of the two solvents. |
Recrystallization Procedure:
-
Dissolution: In a flask, dissolve the crude or partially purified this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Characterization of Purified Product
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose |
| Melting Point Analysis | A sharp melting point range close to the literature value (70-72 °C) indicates high purity.[1] |
| Thin Layer Chromatography (TLC) | A single spot on the TLC plate in multiple solvent systems suggests a high degree of purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure of this compound. |
| High-Performance Liquid Chromatography (HPLC) | Can provide a quantitative measure of purity. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the purified compound. |
Logical Relationship of Purification Steps
The decision-making process for choosing and optimizing a purification strategy can be represented logically.
Caption: A decision tree for the purification strategy of this compound.
These protocols and guidelines provide a comprehensive starting point for the successful purification of this compound. Researchers should optimize these methods based on their specific experimental outcomes and the impurity profile of their crude material.
References
Application Notes and Protocols for the Synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole, a substituted N-arylpyrrole derivative. The synthesis is based on the well-established Clauson-Kaas reaction, a reliable method for the formation of the pyrrole ring from a primary amine and a 1,4-dicarbonyl equivalent. This protocol outlines the reaction of 2-methyl-3-nitroaniline with 2,5-dimethoxytetrahydrofuran under acidic conditions. Included are the reaction mechanism, a detailed experimental procedure, and expected characterization data based on analogous compounds. This guide is intended to be a valuable resource for chemists involved in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and materials science.
Introduction
N-arylpyrrole scaffolds are significant structural motifs in a wide range of biologically active compounds and functional materials. The specific derivative, this compound, incorporates a substituted nitrophenyl group, which can serve as a handle for further chemical transformations, such as reduction of the nitro group to an amine, enabling the synthesis of a diverse library of compounds. The Clauson-Kaas pyrrole synthesis is a robust and widely used method for preparing N-substituted pyrroles.[1][2] It involves the acid-catalyzed reaction of a primary amine with a 1,4-dicarbonyl compound or its acetal, such as 2,5-dimethoxytetrahydrofuran.[1]
Synthesis Pathway: Clauson-Kaas Reaction
The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive intermediate, succinaldehyde. This is followed by condensation with the primary amine, 2-methyl-3-nitroaniline, to form a di-imine intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.
Caption: General workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the physical properties of the starting materials and the target product, along with the expected analytical data for the synthesized compound.
Table 1: Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 2-methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | Yellow to orange crystalline solid | 96-99 | 601-87-6 |
| 2,5-dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | Colorless to light yellow liquid | -25 | 696-59-3 |
| This compound | C₁₁H₁₀N₂O₂ | 202.21 | Expected as a solid | 70-72 | 52414-57-0 |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.2 (m, 3H, Ar-H), ~6.8 (t, 2H, pyrrole Hα), ~6.3 (t, 2H, pyrrole Hβ), ~2.1 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~150 (Ar-C-NO₂), ~138 (Ar-C), ~135 (Ar-C), ~133 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~121 (pyrrole Cα), ~110 (pyrrole Cβ), ~15 (CH₃) |
| FT-IR (KBr) | ν (cm⁻¹): ~3100 (C-H, aromatic), ~1520 & ~1350 (NO₂, asymmetric & symmetric stretch), ~1280 (C-N stretch) |
| Mass Spec. (EI) | m/z (%): 202 [M]⁺, 185, 156, 128, 77 |
Note: The spectroscopic data presented are estimations based on structurally similar N-arylpyrrole compounds and have not been experimentally verified for the title compound.
Experimental Protocol: Clauson-Kaas Synthesis
This protocol describes a general procedure for the synthesis of this compound.
Materials and Equipment:
-
2-methyl-3-nitroaniline
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-3-nitroaniline (1.52 g, 10 mmol) in glacial acetic acid (30 mL).
-
Addition of Reagent: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.32 g, 1.4 mL, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice water (100 mL).
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry and determine the melting point.
Expected Yield: Based on similar reactions, the expected yield of the purified product is in the range of 60-80%.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Glacial acetic acid is corrosive and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
Application Notes and Protocols: 1-(2-methyl-3-nitrophenyl)-1H-pyrrole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole as a key intermediate in the synthesis of pharmaceutical compounds, particularly focusing on its potential application in the development of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a reactive nitro group and a pyrrole moiety, makes it a strategic precursor for the synthesis of complex molecules with therapeutic potential. The pyrrole ring is a common scaffold in numerous biologically active compounds, including anticancer and anti-inflammatory agents. The 2-methyl-3-nitrophenyl substituent provides a handle for further chemical modifications, such as the reduction of the nitro group to an amine, which can then be utilized in various coupling reactions to construct the final drug molecule.
This document outlines the synthesis of this compound and its subsequent transformation into a key amino intermediate. A proposed synthetic route for its incorporation into a potential VEGFR-2 inhibitor is detailed, along with relevant experimental protocols and data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 52414-57-0 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | |
| Appearance | White to light yellow powder | |
| Melting Point | 70-72 °C | [1] |
Synthesis of this compound
The Paal-Knorr synthesis is a widely used and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.
Reaction Scheme
Caption: Paal-Knorr synthesis of the title compound.
Experimental Protocol
Materials:
-
2-Methyl-3-nitroaniline
-
2,5-Hexanedione
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2-methyl-3-nitroaniline (1.0 eq) in toluene, add 2,5-hexanedione (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data (Expected)
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Application in the Synthesis of a VEGFR-2 Inhibitor Intermediate
The reduction of the nitro group in this compound is a critical step to yield the corresponding amine, 1-(3-amino-2-methylphenyl)-1H-pyrrole. This amine is a key intermediate that can be further elaborated into potent pharmaceutical agents, such as VEGFR-2 inhibitors.
Reduction of the Nitro Group
Caption: Reduction of the nitro intermediate.
Experimental Protocol
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the suspension.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-amino-2-methylphenyl)-1H-pyrrole, which can be used in the next step without further purification or purified by column chromatography.
Quantitative Data (Expected)
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >95% |
Proposed Synthetic Pathway to a VEGFR-2 Inhibitor
The synthesized 1-(3-amino-2-methylphenyl)-1H-pyrrole can serve as a crucial building block for the synthesis of VEGFR-2 inhibitors. A plausible subsequent step involves a coupling reaction with a suitable partner to construct the core structure of a drug molecule analogous to known inhibitors.
Caption: Proposed workflow for VEGFR-2 inhibitor synthesis.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) signaling plays a pivotal role in angiogenesis, the formation of new blood vessels.[2][3][4] In cancer, this process is crucial for tumor growth and metastasis.[2][5] VEGFR-2 is a key receptor tyrosine kinase that mediates the majority of the downstream effects of VEGF.[2]
Caption: Simplified VEGF/VEGFR-2 signaling pathway.
The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades involving pathways such as PLCγ-ERK and PI3K-Akt.[6] These pathways ultimately promote endothelial cell proliferation, survival, and migration, which are essential for angiogenesis.[5] The intermediate, 1-(3-amino-2-methylphenyl)-1H-pyrrole, is a precursor to molecules designed to inhibit VEGFR-2, thereby blocking these signaling events and preventing tumor-induced angiogenesis.
Conclusion
This compound is a versatile pharmaceutical intermediate with significant potential in the synthesis of targeted therapies, particularly VEGFR-2 inhibitors. The protocols outlined in these application notes provide a framework for its synthesis and subsequent transformation into a key amino-functionalized building block. The strategic use of this intermediate can facilitate the development of novel drug candidates for the treatment of cancer and other angiogenesis-dependent diseases.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on laboratory conditions and safety considerations. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Synthesis of N-methylpyrrole and N-methylimidazole amino acids suitable for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Paal-Knorr Pyrrole Synthesis [vrchemistry.chem.ox.ac.uk]
- 6. A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for 1-(2-methyl-3-nitrophenyl)-1H-pyrrole and Related Compounds in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-methyl-3-nitrophenyl)-1H-pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a 2-methyl-3-nitrophenyl group. While specific medicinal chemistry applications and detailed biological data for this exact molecule are not extensively documented in publicly available literature, the broader class of nitrophenylpyrrole derivatives has garnered significant interest in drug discovery. These compounds are being explored for their potential as anticancer and antibacterial agents. The introduction of a nitro group onto the phenyl-pyrrole scaffold can significantly influence the molecule's electronic properties and biological activity.
This document provides an overview of the known applications of structurally related nitrophenylpyrrole compounds, including available quantitative data, experimental protocols, and relevant biological pathways. This information serves as a valuable resource for researchers interested in the medicinal chemistry of this class of compounds and as a starting point for the investigation of this compound.
Potential Therapeutic Applications of Nitrophenylpyrrole Derivatives
Anticancer Activity
Several studies have highlighted the potential of nitrophenylpyrrole derivatives as anticancer agents. The nitro-substitution pattern on the phenyl ring, as well as other modifications on the pyrrole core, plays a crucial role in their cytotoxic effects against various cancer cell lines.
A study on synthetic nitro-pyrrolomycins, which are structurally related to nitrophenylpyrroles, demonstrated their anti-proliferative effects against colon (HCT116) and breast (MCF-7) cancer cell lines. The presence and position of the nitro group on the pyrrole ring were found to be critical for their antitumor activity[1][2].
Table 1: Anticancer Activity of Selected Nitro-Pyrrole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (3,5-Dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone | HCT116 | 1.56 | [1] |
| (3,5-Dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone | MCF-7 | 1.57 ± 0.39 | [1] |
| (3,5-Dichloro-2-hydroxyphenyl)(5-nitro-1H-pyrrol-2-yl)methanone | HCT116 | 1.90 ± 0.425 | [1] |
| (3,5-Dichloro-2-hydroxyphenyl)(5-nitro-1H-pyrrol-2-yl)methanone | MCF-7 | 2.25 ± 0.35 | [1] |
Note: The above data is for structurally related nitro-pyrrole compounds, not specifically for this compound.
Antibacterial Activity
The nitrophenylpyrrole scaffold is also a promising pharmacophore for the development of new antibacterial agents. The nitro group can enhance the antimicrobial properties of the pyrrole core. Studies on synthetic nitro-pyrrolomycins have shown that the introduction of nitro groups can improve the minimal bactericidal concentration (MBC) against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogenic strains when compared to their non-nitrated counterparts[1][2].
Experimental Protocols
The following are generalized protocols based on methodologies reported for the synthesis and biological evaluation of nitrophenylpyrrole derivatives. These can be adapted for the investigation of this compound.
General Synthesis of 1-Aryl-1H-pyrroles
A common method for the synthesis of 1-aryl-1H-pyrroles is the Paal-Knorr synthesis.
Protocol: Paal-Knorr Pyrrole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate aniline (e.g., 2-methyl-3-nitroaniline) and 2,5-hexanedione in a suitable solvent such as ethanol or acetic acid.
-
Catalyst: Add a catalytic amount of an acid catalyst, like p-toluenesulfonic acid or a Lewis acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 1-aryl-1H-pyrrole.
Workflow for Paal-Knorr Synthesis
Caption: General workflow for the synthesis of 1-aryl-1H-pyrroles.
Evaluation of Anticancer Activity
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of a compound.
Evaluation of Antibacterial Activity
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., S. aureus, P. aeruginosa) in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways
While the precise mechanisms of action for many nitrophenylpyrrole derivatives are still under investigation, some related compounds have been shown to induce apoptosis in cancer cells.
Hypothesized Apoptotic Pathway
The induction of apoptosis is a key mechanism for many anticancer drugs. This can be triggered through intrinsic or extrinsic pathways, often involving the activation of caspases.
Caption: A simplified diagram of a potential apoptotic pathway.
Conclusion
The nitrophenylpyrrole scaffold represents a promising area for the discovery of new therapeutic agents, particularly in the fields of oncology and infectious diseases. While specific data on this compound is limited, the information available for structurally related compounds provides a strong rationale for its further investigation. The protocols and data presented here offer a foundation for researchers to explore the medicinal chemistry potential of this and other nitrophenylpyrrole derivatives. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this class of compounds to advance their development as potential drug candidates.
References
Application Notes and Protocols: Development of Antimicrobial Agents from Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antimicrobial agents derived from the pyrrole scaffold. The information compiled from recent scientific literature is intended to guide researchers in this field, offering insights into synthesis, antimicrobial evaluation, and potential mechanisms of action. Pyrrole, a five-membered nitrogen-containing heterocycle, is a key structural motif in many natural and synthetic compounds with a broad range of biological activities, including antibacterial and antifungal properties.[1][2][3][4] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities, and pyrrole derivatives represent a promising class of compounds in this endeavor.[1][3]
I. Overview of Pyrrole Derivatives as Antimicrobial Agents
The pyrrole ring is a versatile scaffold found in numerous natural products with established antimicrobial activity, such as marinopyrroles, lynamycins, and calcimycin.[1][3] This has inspired the synthesis of a multitude of novel pyrrole-containing compounds with potent antimicrobial effects.[1][3] Synthetic strategies often involve multicomponent reactions, such as the Paal-Knorr synthesis, allowing for the generation of diverse libraries of substituted pyrroles.[4] These derivatives have demonstrated activity against a wide spectrum of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][5]
II. Quantitative Antimicrobial Activity
The antimicrobial efficacy of various pyrrole derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The following tables summarize the MIC values for several classes of pyrrole derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of Selected Pyrrole Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Pyrrole-fused Pyrimidines | Compound 2a | 30 | 33 | NT | NT | [6] |
| Compound 3c | 30 | 31 | NT | NT | [6] | |
| Compound 4d | 35 | 33 | NT | NT | [6] | |
| Compound 5b | NT | NT | 25 | NT | [6] | |
| Compound 5c | NT | NT | 20 | 30 | [6] | |
| Pyrrolo[2,3-b]pyrroles | Compound 2 | NT | NT | NT | 50 | [7] |
| Compound 3 | Comparable to Ciprofloxacin | NT | NT | NT | [7] | |
| N-Arylpyrroles | Compound Vb | 4 (MRSA) | NT | NT | NT | [5] |
| Compound Vc | 4 (MRSA) | NT | 4 | NT | [5] | |
| Compound Ve | 4 (MRSA) | NT | NT | NT | [5] | |
| Pyrrole-2-carboxamides | Seven Analogues | 1.05 - 12.01 | NT | 1.05 - 12.01 | NT | [8] |
| Pyrrolyl Benzamides | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | 3.12 - 12.5 | NT | 3.12 - 12.5 | NT | [8] |
| 1,2,3,4-Tetrasubstituted Pyrroles | Compound 4 | 30 mm | 19 mm | No inhibition | No inhibition | [9] |
| Compound 11 | 24 mm | NT | No inhibition | No inhibition | [9] | |
| Ciprofloxacin (Standard) | 45 | 40 | 25 | 30 | [6] | |
| Tetracycline (Standard) | 23 mm | NT | NT | NT | [9] |
Note: Data presented as zone of inhibition in mm. NT: Not Tested.
Table 2: Antifungal Activity of Selected Pyrrole Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Fusarium oxysporum | Reference | |---|---|---|---|---|---| | Pyrrole-fused Pyrimidines | Compound 2a | > Ciprofloxacin | NT | NT | NT |[6] | | | Compound 3c | NT | NT | > Ciprofloxacin | > Ciprofloxacin |[6] | | | Compound 5a | NT | NT | > Ciprofloxacin | > Ciprofloxacin |[6] | | Pyrrolo[2,3-b]pyrroles | Compound 2 | ~25% of Clotrimazole's MIC | NT | NT | NT |[7] | | Thiazole-substituted Pyrroles | Compound 3c | Highly Active | NT | NT | NT |[10] | | | Clotrimazole (Standard) | - | - | - | - |[10] | | | Amphotericin B (Standard) | 56 | NT | NT | NT |[6] |
III. Experimental Protocols
A. Synthesis of Pyrrole Derivatives
A common and versatile method for synthesizing substituted pyrroles is the Paal-Knorr condensation . The following is a general protocol for the synthesis of 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles.[4]
Protocol 1: Synthesis of 2-Amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles
-
Reaction Setup: In a round-bottom flask, dissolve benzoin (1 equivalent) and a primary aromatic amine (1 equivalent) in ethanol.
-
Reflux: Heat the mixture to reflux. This leads to the formation of an α-aminoketone intermediate.
-
Addition of Malononitrile: Without isolating the intermediate, add malononitrile (1 equivalent) to the reaction mixture.
-
Continued Reflux: Continue to reflux the mixture for the specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the desired pyrrole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration should be adjusted to approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of the test pyrrole derivative in a 96-well microtiter plate using the appropriate broth medium. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
IV. Visualizing Workflows and Mechanisms
A. General Workflow for Antimicrobial Pyrrole Derivative Development
The development of novel antimicrobial agents from pyrrole derivatives follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: General workflow for the development of antimicrobial pyrrole derivatives.
B. Potential Mechanism of Action: Metallo-β-Lactamase Inhibition
Some pyrrole derivatives have been investigated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[11] By inhibiting MBLs, these compounds can restore the efficacy of existing antibiotics.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
- 10. redalyc.org [redalyc.org]
- 11. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Properties of Pyrrole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its derivatives represent a significant class of heterocyclic compounds with a diverse range of pharmacological activities. Notably, many pyrrole-based structures have demonstrated potent anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics. This document provides a comprehensive overview of the anti-inflammatory effects of these compounds, including quantitative data on their activity, detailed experimental protocols for their evaluation, and an exploration of the key signaling pathways they modulate.
Data Presentation: Quantitative Anti-inflammatory Activity of Pyrrole-Based Compounds
The anti-inflammatory efficacy of various pyrrole derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize the inhibitory activities of selected compounds against key inflammatory mediators and enzymes.
Table 1: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition by Pyrrole Derivatives
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrrole Hybrid 5 | COX-2 | 0.55 | Indomethacin | - | [1] |
| Pyrrole Hybrid 6 | COX-2 | 7.0 | Indomethacin | - | [1] |
| Pyrrole 2 | 5-LOX | 7.5 | NDGA | - | [1] |
| Pyrrole Hybrid 5 | 5-LOX | 30 | NDGA | - | [1] |
| Pyrrole Hybrid 6 | 5-LOX | 27.5 | NDGA | - | [1] |
| Pyrrolizine 7c | COX-2 | 10.13 | Celecoxib | - | [2] |
| Pyrrolizine 7a | 5-LOX | 3.78 | Zileuton | - | [2] |
| Pyrrolizine 7c | 5-LOX | 2.60 | Zileuton | - | [2] |
NDGA: Nordihydroguaiaretic acid
Table 2: Inhibition of Pro-inflammatory Cytokines by Pyrrole Derivatives
| Compound ID | Cytokine | Cell Line | Inhibition/IC50 | Reference Compound | Inhibition/IC50 | Source |
| L-167307 | TNF-α | - | Potent Inhibitor | - | - | [3] |
| Benzyl Pyrrolone 3b | TNF-α | - | 65.03% inhibition | Indomethacin | 68.84% inhibition | [4] |
| Benzyl Pyrrolone 2b | TNF-α | - | 60.90% inhibition | Indomethacin | 68.84% inhibition | [4] |
| Pyrrololactam 2a | IL-6 | RAW264.7 | Active | - | - | [5] |
| Pyrrololactam 2b | IL-6 | RAW264.7 | Active | - | - | [5] |
| Pyrrololactam 10 | IL-6 | RAW264.7 | Active | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory potential of pyrrole-based compounds. The following are protocols for key in vivo and in vitro assays.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[6][7]
Materials:
-
Male Wistar rats (150-200 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Test pyrrole compound
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test pyrrole compound, reference drug, or vehicle to different groups of rats via oral or intraperitoneal route.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) from macrophages stimulated with LPS.[8][9]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrrole compound dissolved in DMSO
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Spectrophotometer (for NO assay) and ELISA plate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrrole compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with vehicle only).
-
After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration, which reflects NO production.
-
-
TNF-α and IL-6 Measurement:
-
Use the collected supernatants to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis of Inflammatory Signaling Proteins
This protocol allows for the investigation of the molecular mechanisms by which pyrrole compounds exert their anti-inflammatory effects, specifically by examining the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[10]
Materials:
-
RAW 264.7 macrophage cell line
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat RAW 264.7 cells with the test pyrrole compound and/or LPS as described in the previous protocol, typically for shorter time points (e.g., 15-60 minutes) to capture transient phosphorylation events.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and/or loading control.
Signaling Pathways and Mechanisms of Action
Pyrrole-based compounds exert their anti-inflammatory effects by modulating key signaling pathways that are central to the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression.[11] Some pyrrole derivatives have been shown to inhibit the activation of this pathway, often by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This retains the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes such as those for TNF-α, IL-6, and COX-2.[4]
References
- 1. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrololactam alkaloids with IL-6 inhibitory activities from the sponge Phakellia fusca collected in the South China Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of Functionalized Pyrroles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrole ring, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry and drug discovery.[1] Its unique electronic properties and structural versatility allow for the synthesis of a wide array of derivatives with significant biological activities.[2] In oncology, functionalized pyrroles have emerged as a particularly promising class of therapeutic agents.[3] Numerous pyrrole derivatives have demonstrated potent anticancer properties by targeting key biological processes essential for cancer cell proliferation, survival, and metastasis, such as cell cycle progression, apoptosis, and angiogenesis.[1][2] Several approved anticancer drugs, including the multi-targeted tyrosine kinase inhibitor Sunitinib, feature a pyrrole core, underscoring the clinical relevance of this scaffold.[4][5] These compounds often exert their effects by inhibiting critical signaling pathways that are frequently dysregulated in various cancers.[1][5]
This document provides detailed application notes on the mechanisms of action of anticancer pyrroles, a summary of their activity, and comprehensive protocols for their synthesis and biological evaluation.
Key Mechanisms of Anticancer Action
Functionalized pyrroles employ diverse mechanisms to combat cancer cells. The most prominent of these involve the inhibition of protein kinases and the disruption of microtubule dynamics.
-
Protein Kinase Inhibition: A primary mechanism of action for many pyrrole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[2] Many of these compounds are designed as competitive inhibitors that target the ATP-binding site of kinases.[6]
-
Receptor Tyrosine Kinases (RTKs): Pyrrole-based drugs frequently target RTKs like Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Epidermal Growth Factor Receptors (EGFRs).[6][7] By blocking these receptors, the compounds inhibit downstream signaling pathways responsible for angiogenesis, cell proliferation, and survival.[7] Sunitinib, for example, is a multi-targeted RTK inhibitor used in the treatment of renal cell carcinoma.[4]
-
Non-Receptor Tyrosine Kinases: The MAPK/ERK pathway is another critical target. Ulixertinib is a pyrrole-based inhibitor with high potency and selectivity for ERK1/2, making it a treatment option for cancers reliant on the MAPK pathway.[4]
-
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and forming the mitotic spindle during cell division.[8] Certain classes of pyrrole derivatives, such as 3-aroyl-1-arylpyrroles (ARAPs), have been shown to inhibit tubulin polymerization.[9][10] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[8]
-
Induction of Apoptosis: Many functionalized pyrroles can trigger programmed cell death, or apoptosis, in malignant cells.[2][6] This can be a direct effect or a consequence of other mechanisms like kinase inhibition or cell cycle arrest. The apoptotic process is often mediated through the intrinsic pathway, involving the activation of pro-apoptotic proteins and caspases.[8]
-
Other Mechanisms:
-
Hedgehog Signaling Pathway Inhibition: This pathway is crucial for embryonic development and is aberrantly activated in certain cancers like medulloblastoma. Specific pyrrole derivatives have been found to suppress this pathway, inhibiting cancer cell growth.[9][10]
-
Generation of Reactive Oxygen Species (ROS): Some spirooxindole derivatives containing a pyrrole moiety induce high levels of ROS in cancer cells, leading to oxidative stress and cell death.[11]
-
Data Presentation: Anticancer Activity of Pyrrole Derivatives
The following table summarizes the cytotoxic and antiproliferative activities of representative functionalized pyrrole derivatives against various human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Assay | Activity Metric (Value) | Reference |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | 54.19% viability decrease at 50 µM | [1][4] |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | 30.87% viability decrease at 50 µM | [1][4] |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | IC50: 9.54 µM | [1] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | IC50: 10.38 µM | [1] |
| PPDHMP | HeLa (Cervical) | MTT | IC50: 16.73 ± 1.78 µg/ml | [1] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | IC50: 2.31 ± 0.3 µM | [1] |
| Phenylpyrroloquinolinone (PPyQ) 2 | HeLa (Cervical) | - | GI50: 0.2 nM | [8] |
| Phenylpyrroloquinolinone (PPyQ) 2 | HT-29 (Colon) | - | GI50: 0.1 nM | [8] |
| Pyrrolo[2,3-d]pyrimidine 13a | - | VEGFR-2 Kinase Assay | IC50: 11.9 nM | [8] |
| Pyrrolo[2,3-d]pyrimidine 13b | - | VEGFR-2 Kinase Assay | IC50: 13.6 nM | [8] |
Experimental Protocols
Protocol 1: General Synthesis of Functionalized Pyrroles
The synthesis of pyrrole derivatives can be achieved through various established methods, including the Paal-Knorr and Hantzsch reactions.[4] A common strategy involves the [3+2] cycloaddition reaction between ylide intermediates and corresponding dipolarophiles.[4]
Objective: To synthesize novel pyrrole derivatives for anticancer screening.
General Procedure ([3+2] Cycloaddition):
-
Salt Formation: React a substituted benzimidazole with an appropriate bromo-functionalized compound (e.g., bromoacetonitrile) to form the corresponding benzimidazolium salt intermediate.
-
Ylide Generation: In the presence of a base or a suitable solvent like 1,2-epoxybutane, the benzimidazolium salt generates a reactive ylide intermediate in situ.
-
Cycloaddition: The ylide undergoes a Huisgen [3+2] cycloaddition reaction with a selected dipolarophile, such as an asymmetrical acetylene derivative.
-
Reflux: The reaction mixture is typically heated under reflux to drive the cycloaddition to completion.
-
Purification: The resulting crude product is purified using standard techniques like column chromatography or recrystallization.
-
Characterization: The structure of the final functionalized pyrrole compound is confirmed by elemental analysis and spectral techniques (IR, 1H-NMR, 13C-NMR, and X-ray analysis).[4]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a functionalized pyrrole derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrrole derivative stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis and necrosis by a pyrrole derivative using flow cytometry.
Materials:
-
Cancer cell line
-
Pyrrole derivative
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyrrole derivative at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1]
Protocol 4: Western Blot for Protein Expression Analysis
Objective: To investigate the effect of a pyrrole derivative on the expression or phosphorylation of key proteins in a specific signaling pathway (e.g., MAPK or apoptosis pathways).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-PARP, anti-Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the pyrrole derivative, then lyse the cells in ice-cold RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.
Visualizations
Caption: Kinase inhibition signaling pathway blocked by a functionalized pyrrole.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Workflow for apoptosis detection via Annexin V/PI flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(2-methyl-3-nitrophenyl)-1H-pyrrole in Material Science
For Researchers, Scientists, and Drug Development Professionals
Overview and Potential Applications
1-(2-methyl-3-nitrophenyl)-1H-pyrrole is a functionalized aromatic heterocyclic compound with potential applications in materials science, particularly in the fields of organic electronics and sensor technology. The constituent parts of the molecule—the pyrrole ring, a versatile building block for conducting polymers, and the nitrophenyl group, a well-known electron-withdrawing moiety—suggest that polymers derived from this monomer could exhibit interesting electro-optical properties. The presence of the methyl and nitro groups on the phenyl ring is anticipated to influence the steric and electronic characteristics of the resulting materials, potentially affecting their solubility, conductivity, and response to external stimuli.
Potential applications for materials derived from this compound include:
-
Conducting Polymers: As a monomer for the synthesis of novel polypyrrole derivatives with tailored electronic properties. The electron-withdrawing nature of the nitrophenyl group may influence the polymer's conductivity and doping characteristics.
-
Electrochromic Materials: Polymers incorporating this moiety could exhibit changes in their optical properties upon the application of an electrical potential, making them suitable for applications in smart windows, displays, and sensors.
-
Non-Linear Optical (NLO) Materials: The presence of a donor-π-acceptor structure (pyrrole as the donor, phenyl ring as the π-bridge, and nitro group as the acceptor) suggests potential for second or third-order NLO properties, which are valuable in photonics and optoelectronics.
-
Sensor Technology: The nitroaromatic group can be sensitive to specific analytes, suggesting that polymers based on this monomer could be developed as chemical sensors.
Monomer Synthesis: this compound
The synthesis of N-aryl pyrroles can be effectively achieved through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3] In this case, 2,5-dimethoxytetrahydrofuran can serve as a precursor to the 1,4-dicarbonyl moiety, and 2-methyl-3-nitroaniline is the primary amine. The ortho-methyl group on the aniline may introduce steric hindrance, potentially requiring optimized reaction conditions.[1]
Experimental Protocol: Paal-Knorr Synthesis
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
2-methyl-3-nitroaniline
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Expected Characterization Data (Hypothetical):
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrole ring protons (triplets around 6.5-7.5 ppm) and the aromatic protons of the nitrophenyl group (multiplets in the aromatic region), as well as a singlet for the methyl group protons. |
| ¹³C NMR | Resonances for the carbons of the pyrrole ring, the nitrophenyl ring (including the carbon attached to the nitro group and the methyl group), and the methyl carbon. |
| FT-IR (cm⁻¹) | Characteristic peaks for C-H stretching of the aromatic rings, N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-N stretching. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₂O₂. |
Polymerization of this compound
Polymers of this compound, hereafter referred to as poly(MNT-Py), can be synthesized via chemical or electrochemical oxidative polymerization. These methods couple the pyrrole rings at their 2 and 5 positions to form a conjugated polymer backbone.
Experimental Protocol: Chemical Oxidative Polymerization
Materials:
-
This compound (monomer)
-
Anhydrous ferric chloride (FeCl₃) as an oxidant
-
Anhydrous chloroform or acetonitrile as the solvent
-
Methanol for washing
Procedure:
-
Dissolve the monomer in the chosen anhydrous solvent in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in the same solvent.
-
Slowly add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature. The molar ratio of oxidant to monomer is typically between 2 and 2.5.
-
A color change and the formation of a dark precipitate should be observed, indicating polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) with continuous stirring.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and residual oxidant.
-
Dry the resulting polymer powder under vacuum.
Experimental Protocol: Electrochemical Polymerization
Materials:
-
This compound (monomer)
-
Acetonitrile (anhydrous) as the solvent
-
Tetrabutylammonium perchlorate (TBAP) or a similar supporting electrolyte
-
An electrochemical cell with a three-electrode setup: a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
Procedure:
-
Prepare an electrolyte solution by dissolving the monomer and the supporting electrolyte (e.g., 0.1 M) in anhydrous acetonitrile.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15-20 minutes.
-
Assemble the three-electrode cell with the prepared solution.
-
Polymerize the monomer onto the working electrode using either potentiostatic (constant potential) or potentiodynamic (cyclic voltammetry) methods. For cyclic voltammetry, sweep the potential between the solvent/electrolyte stability window and the oxidation potential of the monomer for a number of cycles.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
Material Properties and Characterization
The resulting poly(MNT-Py) is expected to be a colored, electroactive material. The following table summarizes the anticipated properties and the techniques used for their characterization, based on analogous nitrophenyl-pyrrole polymers.[4]
| Property | Characterization Technique | Anticipated Results |
| Electrochemical Behavior | Cyclic Voltammetry (CV) | Reversible or quasi-reversible redox peaks corresponding to the p-doping (oxidation) and dedoping (reduction) of the polymer backbone. The oxidation potential is expected to be influenced by the electron-withdrawing nitro group. |
| Optical Properties | UV-Vis Spectroscopy | An absorption band in the visible or near-IR region corresponding to the π-π* transition of the conjugated polymer backbone. The position of this peak will be indicative of the polymer's band gap. |
| Electrochromic Properties | Spectroelectrochemistry | A change in the UV-Vis absorption spectrum upon applying different potentials, resulting in a visible color change of the polymer film. |
| Structural Confirmation | Fourier-Transform Infrared (FT-IR) Spectroscopy | Disappearance or broadening of peaks associated with the C-H bonds at the 2 and 5 positions of the pyrrole ring, and the appearance of bands characteristic of the polymer backbone. |
| Morphology | Scanning Electron Microscopy (SEM) | Information on the surface morphology of the polymer film or powder. |
Diagrams
Monomer Synthesis Workflow
Caption: Paal-Knorr synthesis of the target monomer.
Polymerization and Characterization Workflow
Caption: Polymer synthesis and subsequent material characterization.
Logical Relationship of Molecular Structure to Material Properties
Caption: Influence of molecular structure on material properties.
References
Application Notes and Protocols for Designing Novel Enzyme Inhibitors with a Pyrrole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel enzyme inhibitors centered on the versatile pyrrole scaffold. The pyrrole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal starting point for the development of potent and selective enzyme inhibitors. This document outlines key target enzymes, presents detailed protocols for inhibitor synthesis and enzymatic assays, and provides quantitative data to guide inhibitor design and optimization.
Target Enzymes for Pyrrole-Based Inhibitors
The pyrrole scaffold has been successfully employed to develop inhibitors for a wide range of enzyme classes implicated in various diseases, including cancer, infectious diseases, and inflammatory conditions. Key examples include:
-
Kinases: This large family of enzymes plays a central role in cellular signaling and is a major focus of cancer drug discovery. Pyrrole-containing compounds have shown significant inhibitory activity against several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinase A (AURKA).[6][7][8][9][10][11][12][13]
-
Enoyl-Acyl Carrier Protein Reductase (InhA): A crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of InhA is a validated strategy for anti-tubercular drug development.[14][15]
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are involved in the inflammatory response. Pyrrole derivatives have been designed as selective COX-2 inhibitors to provide anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[16][17][18][19][20]
Data Presentation: Inhibitory Potency of Pyrrole Scaffolds
The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrrole-based compounds against their respective target enzymes. This data provides a valuable reference for structure-activity relationship (SAR) studies and the rational design of new inhibitors.
Table 1: Pyrrole-Based Kinase Inhibitors
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | 11.9 | [6] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | 13.6 | [6] |
| Furo[3,2-d]pyrimidine | VEGFR-2 | 33.4 | [13] |
| Thieno[3,2-d]pyrimidine | VEGFR-2 | 47.0 | [13] |
| Pyrrolo[2,3-d]pyrimidine | EGFR (T790M) | 0.21 | [8] |
| Pyrrolo[2,3-d]pyrimidine | EGFR (wild-type) | 22 | [8] |
| Pyrrolo[3,2-d]pyrimidine | EGFR | -70% Inhibition | [9] |
| Pyrrolo[3,2-d]pyrimidine | CDK2/Cyclin A1 | 15% Inhibition | [9] |
| Pyrrole-indoline-2-one Analog | Aurora Kinase A | 13 | [11] |
| 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole | Aurora Kinase B | 79 | [11] |
| Pyrazole-Thiazolidinone | Aurora Kinase A | 110 | [21] |
Table 2: Pyrrole-Based Inhibitors of Other Enzymes
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Pyrrole fused pyrimidine | InhA | 36% Inhibition at 50 µM | [14][15] |
| Pyrrole carboxylic acid derivative (4h) | COX-1 | >10 | [16] |
| Pyrrole carboxylic acid derivative (4h) | COX-2 | 0.05 | [16] |
| Pyrrole carboxylic acid derivative (4k) | COX-1 | 0.12 | [16] |
| Pyrrole carboxylic acid derivative (4k) | COX-2 | 0.03 | [16] |
| Pyrrolizine derivative | COX-2 | 9.03 | [17] |
Experimental Protocols
Synthesis of Pyrrole Scaffolds
Protocol 1: General Microwave-Assisted Paal-Knorr Pyrrole Synthesis
This protocol describes a general and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines using microwave irradiation.[22][23][24][25][26][27][28]
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Silica gel for column chromatography
-
Standard laboratory glassware and reagents for workup and purification
Procedure:
-
To a microwave reaction vial, add the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.1-1.5 equiv).
-
Add the chosen solvent (if any). For many reactions, acetic acid can serve as both a solvent and a catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the vial to room temperature.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified pyrrole derivative by NMR and mass spectrometry.
Protocol 2: One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This protocol provides a convergent and atom-economical approach to the synthesis of polysubstituted pyrrolo[2,3-d]pyrimidines.[29][30][31][32]
Materials:
-
6-Amino-1,3-dimethyluracil (1.05 equiv)
-
Aurone derivative (1.0 equiv)
-
Iodine (I2) (10 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware for reaction and filtration
Procedure:
-
In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1.05 equiv), the aurone derivative (1.0 equiv), and iodine (10 mol%) in DMSO.
-
Stir the mixture at 100 °C for 1 hour. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with water, ethanol, and diethyl ether.
-
Dry the purified pyrrolo[2,3-d]pyrimidine derivative under vacuum.
-
Characterize the final product by NMR and mass spectrometry.
Enzyme Inhibition Assays
Protocol 3: InhA Spectrophotometric Inhibition Assay
This assay measures the inhibition of InhA by monitoring the oxidation of NADH at 340 nm.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compounds dissolved in DMSO
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. Ensure the final DMSO concentration is constant in all wells (e.g., 1%). Include control wells with buffer and DMSO only (no inhibitor).
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: COX-2 Fluorometric Inhibitor Screening Assay
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.
Materials:
-
Human Recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., OxiRed™)
-
COX Cofactor
-
Arachidonic Acid
-
Celecoxib (COX-2 inhibitor control)
-
Test compounds dissolved in DMSO
-
96-well black plate with a clear bottom
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reconstitute and prepare reagents according to the manufacturer's instructions.
-
In a 96-well plate, add 10 µl of the diluted test inhibitor or assay buffer (for enzyme control). Add the inhibitor control (e.g., Celecoxib) to designated wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl of the Reaction Mix to each well.
-
Prepare the Arachidonic Acid solution.
-
Initiate the reaction by adding 10 µl of the diluted Arachidonic Acid solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 5-10 minutes at 25°C.
-
Determine the reaction rate from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each test compound concentration relative to the enzyme control and determine the IC50 value.
Protocol 5: EGFR Kinase Inhibition Assay (LanthaScreen™)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by EGFR.
Materials:
-
EGFR kinase
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase Reaction Buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET Dilution Buffer
-
Test compounds dissolved in DMSO
-
Low-volume 384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a 384-well plate, add the test inhibitor, EGFR kinase, and the fluorescein-labeled substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody in TR-FRET dilution buffer.
-
Incubate at room temperature to allow for antibody binding.
-
Read the TR-FRET signal on a plate reader.
-
Calculate the percent inhibition based on the FRET ratio and determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for designing novel pyrrole-based enzyme inhibitors.
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation.
Caption: Key signaling interactions of Aurora Kinase A in cancer.
Caption: Role of InhA in the mycobacterial mycolic acid biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. scispace.com [scispace.com]
- 6. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 26. rgmcet.edu.in [rgmcet.edu.in]
- 27. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. This guide addresses these problems in a question-and-answer format to assist in overcoming challenges during the experiment.
Q1: I am experiencing a low yield or no product formation. What are the likely causes?
A low or no yield of the desired product can stem from several factors related to the chosen synthetic method, typically the Paal-Knorr or Clauson-Kaas reaction.
-
Paal-Knorr Synthesis Issues:
-
Inactive Amine: The starting material, 2-methyl-3-nitroaniline, has reduced nucleophilicity due to the electron-withdrawing nitro group. This can slow down or inhibit the initial reaction with the 1,4-dicarbonyl compound.
-
Suboptimal Reaction Conditions: Inadequate temperature or prolonged reaction times can lead to the degradation of starting materials or the product.[1] Harsh acidic conditions (pH < 3) may also be detrimental and can favor the formation of furan byproducts.[2]
-
Steric Hindrance: The methyl group at the ortho position of the aniline can sterically hinder the approach to the dicarbonyl compound, thus reducing the reaction rate.
-
-
Clauson-Kaas Synthesis Issues:
-
Inefficient Hydrolysis: In the Clauson-Kaas reaction, 2,5-dimethoxytetrahydrofuran must be hydrolyzed to the more reactive 2,5-dihydroxytetrahydrofuran. Incomplete hydrolysis will result in a lower yield.
-
Decomposition of Reactants or Product: Both the starting aniline and the final pyrrole product can be sensitive to high temperatures and strongly acidic conditions, leading to decomposition.
-
Q2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?
The formation of a dark, tarry substance is a common issue in pyrrole synthesis and usually indicates polymerization of the starting materials or the pyrrole product itself.
-
Cause: This is often triggered by excessively high temperatures or highly acidic conditions. Pyrroles are known to be unstable in the presence of strong acids and can readily polymerize.
-
Prevention:
-
Temperature Control: Carefully control the reaction temperature and avoid overheating.
-
Milder Acid Catalyst: Use a milder acid catalyst, such as acetic acid, or conduct the reaction under neutral conditions if possible.
-
Shorter Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Q3: My purified product is still impure. What are the common contaminants and how can I improve purification?
Common impurities can include unreacted starting materials, isomeric byproducts, and furan derivatives from side reactions.
-
Common Impurities:
-
Unreacted 2-methyl-3-nitroaniline: Due to its lower reactivity.
-
Furan byproduct: In the Paal-Knorr synthesis, the 1,4-dicarbonyl compound can self-condense to form a furan derivative, especially under strongly acidic conditions.[2]
-
Positional Isomers: If the starting aniline contains isomeric impurities, these will likely be carried through the reaction.
-
-
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is often successful.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.
-
Acid Wash: An initial wash of the crude product with a dilute acid solution can help remove any unreacted basic aniline.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the Paal-Knorr synthesis .[1][3] This involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione or its equivalent, with 2-methyl-3-nitroaniline, typically in the presence of an acid catalyst.[1][3] An alternative approach is the Clauson-Kaas synthesis , which utilizes 2,5-dimethoxytetrahydrofuran as the precursor to the 1,4-dicarbonyl moiety.[4][5]
Q2: How do the substituents on the aniline affect the reaction?
The substituents on the phenyl ring of the aniline play a crucial role in its reactivity.
-
Nitro Group (-NO2): This is a strong electron-withdrawing group, which deactivates the aromatic ring and reduces the nucleophilicity of the amino group. This can make the reaction slower compared to an unsubstituted aniline. However, a nitro group can also increase the acidity of the N-H protons, which may influence the reaction mechanism.[2]
-
Methyl Group (-CH3): This is an electron-donating group, which slightly activates the ring. However, its position at the ortho- position to the amino group can introduce steric hindrance, potentially slowing down the reaction.
Q3: What are the typical reaction conditions for the Paal-Knorr synthesis of this compound?
| Parameter | Typical Condition |
| Reactants | 2-methyl-3-nitroaniline, 2,5-hexanedione |
| Solvent | Ethanol, Acetic Acid, or Toluene |
| Catalyst | Acetic Acid or a Lewis Acid |
| Temperature | Reflux |
| Reaction Time | 1-24 hours (monitor by TLC) |
Q4: What is a suitable method for monitoring the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting aniline spot and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction.
Experimental Protocols
The following are generalized experimental protocols for the Paal-Knorr and Clauson-Kaas syntheses, which can be optimized for the synthesis of this compound.
Protocol 1: Paal-Knorr Synthesis
This protocol is adapted from the synthesis of analogous N-substituted pyrroles.
Materials:
-
2-methyl-3-nitroaniline
-
2,5-Hexanedione
-
Glacial Acetic Acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Add 2,5-hexanedione (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete (typically when the starting aniline is no longer visible by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Clauson-Kaas Synthesis
This protocol is a viable alternative to the Paal-Knorr synthesis.[4][5]
Materials:
-
2-methyl-3-nitroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, combine 2-methyl-3-nitroaniline (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole synthesis. The information is tailored to address specific challenges related to this sterically hindered and electron-deficient compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are three primary methods for the synthesis of this compound:
-
Paal-Knorr Synthesis: This is a condensation reaction between 2-methyl-3-nitroaniline and a 1,4-dicarbonyl compound, typically 2,5-dimethoxytetrahydrofuran (a precursor to succinaldehyde), under acidic conditions.[1][2]
-
Ullmann Condensation: This method involves a copper-catalyzed cross-coupling reaction between pyrrole and an aryl halide, such as 1-bromo-2-methyl-3-nitrobenzene or 1-chloro-2-methyl-3-nitrobenzene.[3][4]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between pyrrole and an aryl halide or triflate, like 1-chloro-2-methyl-3-nitrobenzene. This method is known for its broad substrate scope and tolerance of functional groups.[5][6]
Q2: What are the main challenges in synthesizing this specific compound?
A2: The synthesis of this compound is challenging due to two main factors:
-
Steric Hindrance: The methyl group at the ortho-position of the nitrophenyl ring sterically hinders the approach of the pyrrole nucleophile to the reaction center, which can significantly slow down the reaction rate and lower the yield.[7]
-
Electronic Effects: The nitro group is strongly electron-withdrawing, which deactivates the aryl halide towards oxidative addition in palladium-catalyzed reactions but can activate it for nucleophilic aromatic substitution in Ullmann-type reactions.[7]
Q3: Which synthetic route is recommended for the highest yield?
A3: The optimal route can depend on the available starting materials and laboratory capabilities.
-
The Paal-Knorr synthesis is often straightforward and can provide good yields if the starting aniline is readily available.[1][8]
-
Modern Buchwald-Hartwig amination protocols, using specialized bulky phosphine ligands, are often highly effective for coupling sterically hindered substrates and can provide excellent yields.[9][10]
-
Ullmann condensations can also be effective, especially with electron-deficient aryl halides, but often require higher temperatures. The use of specific ligands like diamines can improve yields and lower reaction temperatures.[3][11]
Troubleshooting Guides
Issue 1: Low or No Yield in Paal-Knorr Synthesis
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Acidity (pH) | Ensure reaction conditions are weakly acidic (e.g., using acetic acid). Avoid strong acids or pH < 3. | Strong acidic conditions can favor the formation of furan byproducts over the desired pyrrole.[12] |
| Low Reactivity of Aniline | Increase reaction temperature and/or time. Consider using a microwave reactor for rapid heating. | The nucleophilicity of 2-methyl-3-nitroaniline is reduced by the electron-withdrawing nitro group. More forcing conditions may be required to drive the condensation.[13] |
| Decomposition of Starting Material | Run the reaction under an inert atmosphere (Nitrogen or Argon). | Nitroanilines can be sensitive to prolonged heating under harsh conditions. An inert atmosphere can prevent oxidative side reactions. |
| Inefficient Water Removal | Use a Dean-Stark apparatus if running in a suitable solvent like toluene to remove the water formed during the reaction. | The cyclization and aromatization steps involve dehydration. Efficiently removing water drives the equilibrium towards the product.[2] |
Issue 2: Low Yield in Ullmann Condensation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Copper Catalyst | Use freshly purchased CuI or activate copper powder. Ensure reagents are anhydrous. | The catalytic activity of copper is crucial. Oxides on the surface can inhibit the reaction. Moisture can deactivate the catalyst and interfere with the base.[14] |
| Suboptimal Ligand | Screen different ligands. Amino acids (e.g., L-proline) or diamines (e.g., N,N'-dimethylethylenediamine) are often effective. | Ligands can increase the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions and improved yields, especially for challenging substrates.[3][15] |
| Incorrect Base or Solvent | Screen various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and high-boiling polar solvents (e.g., DMF, DMSO, NMP). | The choice of base and solvent is critical and often substrate-dependent. A systematic optimization is recommended for difficult couplings.[16] |
| Side Reactions | Lower the reaction temperature and extend the reaction time. | High temperatures can lead to thermal decomposition of the nitro-containing substrate or unwanted side reactions. |
Issue 3: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale | | Ineffective Ligand | Use a bulky, electron-rich phosphine ligand designed for sterically hindered substrates (e.g., XPhos, RuPhos, BrettPhos). | The steric bulk of the 2-methyl-3-nitrophenyl group requires a ligand that can facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6][17] | | Catalyst Deactivation | Ensure strictly anhydrous and anaerobic (inert gas) conditions. Use a pre-catalyst or ensure the Pd(0) species is properly generated in situ. | The active Pd(0) catalyst is sensitive to oxygen. Coordinating solvents or impurities can also inhibit catalytic activity. | | Wrong Base | Screen different bases. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. | The base plays a critical role in deprotonating the pyrrole and facilitating the catalytic cycle. Its strength and solubility are key factors.[6] | | Hydrodehalogenation Side Reaction | Optimize the ligand and reaction conditions. Sometimes, a change in solvent or temperature can suppress this pathway. | A common side reaction where the aryl halide is reduced instead of coupled. This can be prevalent with electron-deficient aryl halides. |
Data Presentation: Reaction Parameter Optimization
Optimizing reaction conditions is critical for maximizing yield. The following tables summarize key parameters for related N-arylation reactions, providing a starting point for the synthesis of this compound.
Table 1: General Parameters for Paal-Knorr Synthesis of N-Aryl Pyrroles
| Parameter | Condition | Typical Yield Range | Reference |
| Pyrrole Source | 2,5-Dimethoxytetrahydrofuran | 70-95% | [8] |
| Aniline | 2-methyl-3-nitroaniline | Substrate Dependent | [1] |
| Catalyst | Acetic Acid, p-TsOH, FeCl₃ | Good to Excellent | [8][13] |
| Solvent | Toluene, Ethanol, Water, or Solvent-free | Good to Excellent | [8][13] |
| Temperature | Reflux or Microwave (100-150 °C) | High | [13] |
Table 2: Parameter Comparison for Ullmann N-Arylation of Pyrrole
| Parameter | Condition 1 | Condition 2 | Typical Yield Range | Reference |
| Catalyst | CuI (5-10 mol%) | CuO nanoparticles | 60-98% | [3][18] |
| Ligand | N,N'-Dimethylethylenediamine | L-Proline | Ligand-dependent | [3][15] |
| Base | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) | Moderate to High | [16] |
| Solvent | Dioxane | DMF / DMSO | Moderate to High | [16] |
| Temperature | 110 °C | 80-120 °C | High | [3] |
Table 3: Parameter Comparison for Buchwald-Hartwig N-Arylation of Pyrrole
| Parameter | Condition 1 (Aryl Chloride) | Condition 2 (Aryl Bromide) | Typical Yield Range | Reference |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | 70-95% | [9][10] |
| Ligand | XPhos (2-4 mol%) | RuPhos (2-4 mol%) | High | [5][17] |
| Base | NaOtBu (1.4 equiv.) | K₃PO₄ (2 equiv.) | High | [9] |
| Solvent | Toluene | Dioxane | High | [9] |
| Temperature | 80-110 °C | 100 °C | High | [9] |
Experimental Protocols
The following are generalized protocols that must be optimized for the specific substrate, this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Paal-Knorr Synthesis
This protocol is adapted from the synthesis of N-substituted pyrroles from anilines.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-3-nitroaniline (1.0 equiv.) in glacial acetic acid.
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Ullmann Condensation
This protocol is based on copper-diamine catalyzed N-arylation of pyrroles.[3][11]
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5 mol%), K₃PO₄ (2.0 equiv.), and 1-bromo-2-methyl-3-nitrobenzene (1.0 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous dioxane, followed by pyrrole (1.5 equiv.) and N,N'-dimethylethylenediamine (10 mol%) via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol is adapted for sterically hindered aryl chlorides.[9]
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 1-chloro-2-methyl-3-nitrobenzene (1.0 equiv.). Remove the tube from the glovebox, and under a positive flow of argon, add anhydrous toluene followed by pyrrole (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat in a preheated oil bath at 100 °C for 12-24 hours. Monitor progress by LC-MS or TLC.
-
Work-up: After cooling, dilute the mixture with diethyl ether, filter through a pad of Celite, and rinse the pad with more diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general workflows and logical relationships for troubleshooting the synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low-yield synthesis reactions.
References
- 1. Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. m.youtube.com [m.youtube.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. rgmcet.edu.in [rgmcet.edu.in]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Paal-Knorr Pyrrole Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis for the preparation of substituted pyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis. The accepted mechanism proceeds through several key steps:
-
Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, which results in the formation of a hemiaminal intermediate.[1]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, leading to a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[1][2]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, eliminating two molecules of water to form the stable aromatic pyrrole ring.[1]
Q2: My reaction is yielding a significant amount of a byproduct. What is it likely to be and how can I prevent it?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][3][4] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1][4]
To minimize furan formation, careful control of the reaction's acidity is crucial. Strongly acidic conditions (pH < 3) tend to favor the formation of furan byproducts.[3][5] Using a weaker acid, like acetic acid, can accelerate the desired pyrrole synthesis while suppressing the furan side reaction.[6] It is also recommended to use an excess of the amine.[1][6]
Q3: My reaction is sluggish, incomplete, or resulting in a low yield. What are the common causes?
Several factors can contribute to low yields or incomplete reactions in a Paal-Knorr synthesis:
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can cause degradation of the starting materials or the pyrrole product.[1]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][3][4] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][3][4]
-
Presence of Moisture: While some modern variations of the Paal-Knorr synthesis are performed in water, the final dehydration step to form the pyrrole can be hindered by excess water in the reaction mixture under certain conditions.[3][4] Using dry solvents and an inert atmosphere can be beneficial.[4]
-
Inappropriate Catalyst Choice: The type and amount of the acid catalyst are crucial. While acid catalysis is generally required, excessively strong acidic conditions can favor the formation of furan byproducts.[3] Experimenting with different Brønsted or Lewis acids may be necessary.[4]
Q4: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently reactive starting materials (e.g., amines with electron-withdrawing groups). | Increase reaction temperature or time moderately. Consider using a more reactive amine if possible. |
| Sub-optimal reaction conditions (temperature too low, insufficient reaction time). | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Inappropriate catalyst or catalyst concentration. | Experiment with different Brønsted or Lewis acids. Optimize the catalyst loading. | |
| Significant Furan Byproduct | Reaction is too acidic (pH < 3). | Decrease the acidity of the reaction medium (pH > 3). Use a weaker acid like acetic acid.[5][6] |
| Insufficient amount of amine. | Use an excess of the amine to favor the pyrrole formation pathway.[1] | |
| Dark, Tarry Reaction Mixture | Polymerization due to excessively high temperature or strong acid. | Lower the reaction temperature. Use a milder acid catalyst or neutral conditions.[1] |
| Reaction is Sluggish | Steric hindrance in starting materials. | Increase reaction temperature or consider microwave-assisted synthesis to reduce reaction times.[2][5] |
| Poorly nucleophilic amine. | Use a more nucleophilic amine if the synthesis allows, or increase the reaction temperature and time. |
Experimental Protocols
General Procedure for Paal-Knorr Pyrrole Synthesis:
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1.0 eq), the primary amine or ammonia source (1.0 - 1.2 eq), and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a catalytic amount of a suitable acid (e.g., a drop of concentrated HCl, or a catalytic amount of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reaction times can vary from 15 minutes to 24 hours depending on the substrates.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration and washed with a cold solvent.
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Performance Comparison of Pyrrole Synthesis Methods
For context, the following table compares the Paal-Knorr synthesis with other common methods for pyrrole synthesis.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid | 25 - 100 | 15 min - 24 h | >60, often 80-95[7] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temperature - Reflux | Variable | Often moderate, can be <50[7] |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temperature - Reflux | 1 - 4 h | 57 - 80[7] |
| Piloty-Robinson | Aldehydes/Ketones, Hydrazine | Acid | High Temperature | Variable | Variable |
References
Technical Support Center: Optimization of Nitrophenyl-Pyrrole Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of nitrophenyl-pyrroles, primarily via the Paal-Knorr reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Paal-Knorr synthesis of nitrophenyl-pyrroles?
The Paal-Knorr synthesis is a widely used method for synthesizing substituted pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, a nitrophenyl amine.[1] The generally accepted mechanism proceeds through the following key steps:
-
Hemiaminal Formation: The reaction is typically initiated by acid catalysis, which protonates one of the carbonyl groups of the 1,4-dicarbonyl compound. The primary amine (nitrophenyl amine) then acts as a nucleophile, attacking the protonated carbonyl to form a hemiaminal intermediate.[1]
-
Cyclization: This is followed by an intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group. This ring-closing step, which is often rate-determining, forms a 2,5-dihydroxytetrahydropyrrole derivative.[1]
-
Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate, where two molecules of water are eliminated to form the stable aromatic pyrrole ring.[1]
Q2: Why is the synthesis of nitrophenyl-pyrroles often challenging?
The primary challenge in synthesizing nitrophenyl-pyrroles via the Paal-Knorr reaction stems from the reduced nucleophilicity of nitrophenyl amines. The presence of the electron-withdrawing nitro group on the phenyl ring deactivates the amine, making it a weaker nucleophile. This can lead to sluggish or incomplete reactions under standard conditions.[2]
Q3: What are the common side reactions to be aware of?
A common side reaction is the formation of furan derivatives. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration in the absence of the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Low Reactivity of Nitrophenyl Amine: The electron-withdrawing nitro group reduces the nucleophilicity of the amine, slowing down the initial attack on the dicarbonyl compound. | a. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor for potential degradation of starting materials or product. b. Use a More Effective Catalyst: Switch from a weak Brønsted acid (like acetic acid) to a stronger one, or preferably, a Lewis acid catalyst which can better activate the carbonyl group. c. Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[1] |
| 2. Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. Excessively strong acids can favor furan formation, while a too-weak catalyst may not be effective for the less reactive nitrophenyl amine. | a. Catalyst Screening: Test a range of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Sc(OTf)₃, InCl₃, FeCl₃), and heterogeneous catalysts (e.g., silica sulfuric acid).[2][3] b. Optimize Catalyst Loading: Systematically vary the molar percentage of the catalyst to find the optimal concentration. | |
| 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can all contribute to low yields. | a. Solvent Selection: While acetic acid can serve as both solvent and catalyst, other solvents like ethanol, toluene, or even solvent-free conditions with certain catalysts may be more effective.[2][3] b. Time Study: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating. | |
| Formation of Dark, Tarry Byproducts | 1. Polymerization/Degradation: High temperatures or highly acidic conditions can cause polymerization of the starting materials or the pyrrole product itself. | a. Lower Reaction Temperature: If possible, reduce the reaction temperature. b. Use a Milder Catalyst: Switch to a milder acid catalyst or a heterogeneous catalyst to minimize degradation.[2] |
| Difficult Purification | 1. Presence of Unreacted Starting Materials and Byproducts: The crude product may be contaminated with unreacted dicarbonyl, nitrophenyl amine, and furan byproduct. | a. Column Chromatography: Purification by column chromatography on silica gel is often necessary. A gradient elution with a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate) is typically effective. b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the synthesis of nitrophenyl-pyrroles under various conditions.
Table 1: Effect of Catalyst on the Paal-Knorr Synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Acetic Acid | Acetic Acid | Reflux | 120 | Moderate |
| 2 | p-Toluenesulfonic Acid | Toluene | Reflux | 90 | Good |
| 3 | Sc(OTf)₃ (1 mol%) | Solvent-free | 60 | 45 | 89-98 (for various amines) |
| 4 | FeCl₃ | Water | 25 | 60 | Good (for various amines) |
| 5 | [BMIm]I (Ionic Liquid) | [BMIm]I | RT | 180 | 93 |
Table 2: Influence of Solvent and Reaction Conditions on Nitrophenyl-Pyrrole Formation
| Entry | 1,4-Dicarbonyl | Amine | Conditions | Solvent | Time | Yield (%) |
| 1 | 2,5-Hexanedione | 4-Nitroaniline | Conventional Heating, Reflux | Ethanol | 4 h | 65 |
| 2 | 2,5-Hexanedione | 4-Nitroaniline | Microwave, 120°C | Acetic Acid | 5 min | 85 |
| 3 | 2,5-Hexanedione | 4-Nitroaniline | Silica Sulfuric Acid, RT | Solvent-free | 3 min | 98 (for various amines) |
| 4 | 2,5-Hexanedione | 4-Nitroaniline | Citric Acid (10 mol%), Ball mill (30 Hz) | Solvent-free | 30 min | 87 (for 4-iodoaniline) |
Experimental Protocols
Detailed Methodology for the Synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
2,5-Hexanedione
-
4-Nitroaniline
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (1.0 eq), 4-nitroaniline (1.05 eq), and glacial acetic acid (20 mL).
-
Reaction: Heat the mixture to reflux (approximately 118°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Mandatory Visualizations
Caption: Mechanism of the Paal-Knorr synthesis for nitrophenyl-pyrroles.
Caption: General experimental workflow for nitrophenyl-pyrrole synthesis.
References
Technical Support Center: Purification of Polar Pyrrole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar pyrrole compounds.
Troubleshooting Guide
This guide addresses specific problems encountered during the purification of polar pyrrole compounds in a question-and-answer format.
Column Chromatography Issues
Question 1: My polar pyrrole compound is streaking or tailing on the silica gel column, resulting in poor separation. What can I do?
Answer: Streaking and tailing are common when purifying polar compounds on silica gel, often due to strong interactions with the acidic silanol groups on the silica surface.[1] Here are several troubleshooting steps:
-
Modify the Solvent System:
-
Increase Polarity Gradually: Employ a solvent gradient where the polarity is increased slowly throughout the separation.[1]
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent.[1] Common options include 0.1-1% triethylamine (Et₃N) or pyridine.[1] For very polar compounds, a solution of 10% ammonium hydroxide in methanol can be used as a polar component in a dichloromethane solvent system.[2]
-
-
Change the Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica for purifying basic compounds.[1]
-
Deactivated Silica: You can deactivate silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (C18 stationary phase) with a polar mobile phase like water/acetonitrile or water/methanol may be more effective.[1]
-
Question 2: My polar pyrrole compound will not elute from the silica gel column, even with a highly polar solvent system.
Answer: This issue can be frustrating and may be caused by several factors:
-
Drastic Polarity Increase: If you are using a hexane/ethyl acetate system, consider switching to a more polar system like dichloromethane/methanol.[1] Adding a small percentage of acetic acid or formic acid to the eluent can help displace the compound, provided it is stable in acidic conditions.[1]
-
Compound Decomposition: Pyrroles can be unstable and may decompose on silica gel.[1][3] It is advisable to test the stability of your compound on a TLC plate before performing column chromatography.[1][4]
-
Irreversible Adsorption: The compound may be too polar for normal-phase chromatography and is irreversibly binding to the silica. In this case, alternative techniques are necessary.
-
Alternative Techniques: For highly polar compounds that do not retain on reversed-phase columns, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a less polar mobile phase.[5][6]
Question 3: My purified pyrrole compound is colored, but it should be colorless. How can I remove the color?
Answer: The color is likely due to the formation of highly conjugated byproducts or oxidation.[1][3] Pyrrole itself is a colorless liquid that darkens upon exposure to air.[7]
-
Minimize Exposure to Air and Light: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon).[1] Store purified pyrroles in amber vials at low temperatures.[1]
-
Charcoal Treatment: Before the final purification step (e.g., recrystallization), dissolve the crude product in a suitable solvent and add a small amount of activated charcoal.[1] The charcoal will adsorb the colored impurities.[1][8] Be aware that this may also reduce your overall yield.[1]
-
Re-purification: A second pass through a silica gel column or a careful recrystallization may be necessary.[1]
Recrystallization Issues
Question 4: I am unable to find a suitable solvent for the recrystallization of my polar pyrrole compound. It is either too soluble in everything or insoluble in everything.
Answer: Finding the right recrystallization solvent is crucial and can be challenging.
-
Solvent Selection Principles: An ideal solvent should dissolve the compound well when hot but poorly when cold.[8][9]
-
Solvent Pairs: If a single solvent does not work, a two-solvent system is a good alternative.[9] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy.[9][10] Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.[9]
-
"Oiling Out": If your compound separates as an oil instead of crystals, it may be because the melting point of your compound is lower than the boiling point of the solvent.[9][11] Try using a lower-boiling point solvent or a more dilute solution.[9]
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Pyrrole Compounds
| Purification Method | Typical Recovery/Yield | Typical Purity | Advantages | Disadvantages |
| Single-Solvent Recrystallization | 60-90%[1] | >98%[1] | Excellent for removing small amounts of impurities.[1] | Highly dependent on finding the ideal solvent.[1] |
| Flash Column Chromatography | 40-80%[1] | 95-99%[1] | Good for separating compounds with different polarities.[1] | Lower yield due to product loss on the column.[1] |
| Preparative HPLC | 30-70%[1] | >99%[1] | Excellent for achieving very high purity, especially for difficult separations.[1] | Generally lower yielding and more expensive.[1] |
| Liquid-Liquid Extraction | Variable | Variable | Good for initial cleanup and removing major impurities. | May not provide high purity on its own. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Pyrrole Compound
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1] For polar compounds, start with 10-50% ethyl acetate/hexane and increase polarity as needed.[2] For very polar compounds, consider 5% methanol/dichloromethane.[2]
-
Column Packing: Pack the column with silica gel using either the "dry packing" or "wet slurry" method.[1] Ensure the silica bed is well-compacted and free of cracks or air bubbles.[1]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.[1]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection: Begin elution with the selected solvent system, collecting fractions. Gradually increase the polarity of the eluent if necessary to elute your compound.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Protocol 2: Recrystallization of a Polar Pyrrole Compound
-
Solvent Selection: Test the solubility of a small amount of your compound in various solvents to find one in which it is soluble when hot and insoluble when cold.[8]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of near-boiling solvent to dissolve it completely.[8]
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then gently boil the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]
-
Collection and Washing: Collect the crystals by suction filtration and wash them with a small amount of ice-cold solvent to remove any adhering impurities.[8]
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
Mandatory Visualization
Caption: A typical experimental workflow for the purification of polar pyrrole compounds.
Caption: A troubleshooting decision tree for common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pyrrole synthesis products? A1: Common impurities can include unreacted starting materials, byproducts from side reactions, residual catalysts, and solvents. Water can also be a significant impurity.[3] Highly conjugated byproducts can also form, leading to colored impurities.[1]
Q2: Why is my pyrrole compound darkening over time? A2: Pyrroles are known to be unstable and can darken due to oxidation and polymerization, forming a substance often referred to as "pyrrole black".[3] To minimize this, it is crucial to handle and store them under an inert atmosphere, protected from light, and at low temperatures.[1]
Q3: Can I use liquid-liquid extraction to purify my polar pyrrole compound? A3: Liquid-liquid extraction can be a useful initial step to remove nonpolar impurities. For instance, repeated washing of a reaction mixture with hexane can remove unreacted pyrrole.[12] However, for separating polar pyrroles from other polar impurities, more advanced techniques like chromatography are typically required. Recent research has also explored the use of ionic liquids for the extractive denitrogenation of fuel oils, which involves separating pyrrole-type compounds from nonpolar mixtures.[13][14][15]
Q4: Are there any safety precautions I should take when purifying pyrrole compounds? A4: Yes. Pyrrole is a volatile liquid.[7] Always work in a well-ventilated fume hood. The solvents used for chromatography and recrystallization are often flammable and should be handled with care, away from ignition sources.[16] Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q5: What does an Rf value in TLC tell me about my column chromatography? A5: The Rf (retention factor) value from a TLC plate is a good indicator of how your compound will behave on a silica gel column with the same solvent system. A good Rf value for the compound of interest is typically between 0.2 and 0.4, as this range usually allows for good separation from impurities.[1][16]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. rubingroup.org [rubingroup.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Recrystallization [wiredchemist.com]
- 12. researchgate.net [researchgate.net]
- 13. Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
"stability issues of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole under acidic conditions"
Troubleshooting Guide
This guide addresses potential stability issues you may encounter when working with 1-(2-methyl-3-nitrophenyl)-1H-pyrrole in acidic environments.
| Observed Issue | Potential Cause | Recommended Action |
| Low recovery of starting material after acidic workup or purification. | Acid-catalyzed degradation: The pyrrole ring is susceptible to degradation under strongly acidic conditions, potentially leading to polymerization or ring-opening. | - Minimize exposure time to acidic conditions.- Use weaker acids (e.g., acetic acid instead of HCl or H₂SO₄) if your protocol allows.- Maintain low temperatures during acidic steps.- Neutralize the reaction mixture promptly after the desired transformation is complete. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products: Acid may catalyze hydrolysis of the nitro group or reactions involving the pyrrole ring. | - Characterize the unknown peaks using mass spectrometry (MS) and NMR to identify potential degradation products.- Perform a forced degradation study under controlled acidic conditions (see Experimental Protocols) to systematically identify and track the formation of impurities. |
| Color change of the solution (e.g., darkening, precipitation). | Polymerization of the pyrrole ring: Pyrroles can polymerize in the presence of strong acids, often resulting in insoluble, dark-colored materials.[1] | - Use a less concentrated acid solution.- Add the acid slowly while monitoring the reaction mixture for any visual changes.- Consider protecting the pyrrole nitrogen if the reaction chemistry permits. |
| Inconsistent reaction yields or purity between batches. | Variability in acid concentration or exposure time: Minor variations in experimental conditions can significantly impact the stability of the compound. | - Standardize all acidic treatment steps, including the source and concentration of the acid, temperature, and duration.- Implement in-process controls (e.g., HPLC monitoring) to track the consumption of starting material and the formation of products and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in acidic conditions?
A1: Based on the general reactivity of pyrroles and nitroaromatic compounds, two primary degradation pathways are plausible under acidic conditions:
-
Acid-catalyzed polymerization of the pyrrole ring: The pyrrole ring is electron-rich and can be protonated in acid, typically at the C2 or C5 position.[2] This protonation can disrupt the aromaticity and initiate polymerization, leading to complex mixtures and a decrease in the desired compound.
-
Reactions involving the nitro group: While the nitro group itself is generally stable, the strongly acidic conditions might facilitate other reactions on the aromatic ring, although this is typically less common than pyrrole ring degradation.
Q2: How can I perform a forced degradation study to assess the stability of my compound?
A2: A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of a molecule.[3] A typical protocol for acid stress testing involves dissolving the compound in a solution containing an acid (e.g., 0.1 M HCl) and monitoring the degradation over time at a specific temperature. Samples are taken at various time points and analyzed by a stability-indicating method, such as HPLC, to quantify the remaining parent compound and any degradation products.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This method should be capable of separating the parent compound from all potential degradation products. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of isolated degradation products.
Q4: Are there any formulation strategies to improve the stability of this compound in an acidic environment?
A4: If the compound needs to be in an acidic formulation, consider using a buffered system to maintain a constant and less aggressive pH. Encapsulation techniques or the use of less acidic excipients could also be explored to protect the compound from direct exposure to highly acidic conditions.
Hypothetical Degradation Data
The following table summarizes hypothetical data from a forced degradation study on this compound under different acidic conditions.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Polymeric Material (%) |
| 0.1 M HCl at 60°C | 0 | 100 | 0 | 0 |
| 2 | 85 | 10 | 5 | |
| 6 | 60 | 25 | 15 | |
| 24 | 20 | 45 | 35 | |
| 0.01 M HCl at 60°C | 0 | 100 | 0 | 0 |
| 2 | 95 | 3 | 2 | |
| 6 | 88 | 8 | 4 | |
| 24 | 70 | 20 | 10 | |
| 0.1 M Acetic Acid at 60°C | 0 | 100 | 0 | 0 |
| 2 | 99 | <1 | <1 | |
| 6 | 97 | 2 | 1 | |
| 24 | 92 | 6 | 2 |
Experimental Protocols
Protocol 1: Acidic Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
For each acidic condition (e.g., 0.1 M HCl, 0.01 M HCl, 0.1 M Acetic Acid), add a known volume of the stock solution to a larger volume of the acid solution to achieve a final concentration of approximately 50 µg/mL.
-
Incubate the solutions in a controlled temperature environment (e.g., 60°C).
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 24 hours).
-
Sample Preparation: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation. Dilute the samples as necessary for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to resolve the parent compound from any degradation products.
Visualizations
The following diagrams illustrate the potential degradation pathway and a general experimental workflow.
Caption: Potential degradation pathway under acidic conditions.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Degradation Pathways of Nitrophenyl-Pyrrole Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of nitrophenyl-pyrrole derivatives.
Frequently Asked Questions (FAQs)
Q1: My nitrophenyl-pyrrole derivative is rapidly degrading in solution. What are the likely causes?
A1: Rapid degradation in solution is often due to one or more of the following factors:
-
Presence of Oxygen: The pyrrole ring is susceptible to autoxidation, leading to polymerization and the formation of insoluble polypyrroles.[1]
-
Exposure to Light: Nitrophenyl groups can make compounds photolabile, and pyrrole rings can also undergo photodegradation.[2][3]
-
Acidic or Basic Conditions: Pyrrole derivatives can be unstable in both acidic and alkaline media.[2] Nitrophenyl-pyrrole derivatives, in particular, may be extremely unstable in alkaline solutions.[2]
-
Presence of Metal Ions: Metal ions can catalyze degradation reactions.[1]
-
Elevated Temperature: Higher temperatures can accelerate the rate of all degradation pathways.[1][4]
Q2: What are the typical degradation products of nitrophenyl-pyrrole derivatives?
A2: The degradation products will depend on the specific pathway:
-
Oxidation/Autoxidation: This can lead to the formation of 3-pyrrolin-2-ones, 4-pyrrolin-2-ones, maleimides, and ultimately, insoluble polypyrroles.[1]
-
Hydrolysis: If ester or amide groups are present, hydrolysis will yield the corresponding carboxylic acids and amines/alcohols.[1] The pyrrole ring itself can also be cleaved under harsh hydrolytic conditions.[2]
-
Photodegradation: This can result in the breaking of the pyrrole and other associated rings (like piperazine or tetrahydroisoquinoline if present in the structure).[2] It can proceed through direct photodegradation or indirectly via reactions with singlet oxygen.[3]
-
Biodegradation: In microbial systems, degradation often starts with the reduction of the nitro group on the nitrophenyl moiety to an amino group, followed by ring cleavage. The specific intermediates depend on the microorganism and the position of the nitro group.
Q3: I am observing inconsistent results in my stability studies. What should I check?
A3: Inconsistent results often stem from a lack of control over experimental conditions. Key factors to verify include:
-
Consistent Storage Conditions: Ensure all samples are stored under identical and well-controlled conditions, including temperature, humidity, and light exposure.[1]
-
Validated Analytical Method: Use a validated and stability-indicating analytical method, such as HPLC, to ensure you are accurately separating the parent compound from its degradants.
-
Consistent Headspace Volume: For solutions, the amount of oxygen in the vial headspace can affect oxidative degradation, so keep this volume consistent.[1]
-
Solvent Purity: Use high-purity, neutral solvents and degas them before use to remove dissolved oxygen.[1]
Q4: Can the position of the nitro group on the phenyl ring affect stability?
A4: Yes, the position of the nitro group can influence the electronic properties of the molecule and its susceptibility to different degradation pathways. For example, in the biodegradation of nitrophenols, different enzymatic pathways have been identified for ortho-, meta-, and para-substituted compounds. While specific data for nitrophenyl-pyrroles is limited, it is reasonable to assume that the nitro group's position will impact degradation rates and product formation.
Troubleshooting Guides
Issue 1: Formation of Insoluble Precipitate During Storage or Reaction
-
Potential Cause: Polymerization of the pyrrole moiety via autoxidation.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Degas solvents before use and store solutions under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Light Protection: Store solutions in amber vials or protect them from light with aluminum foil.[1]
-
Reduced Temperature: Store solutions at lower temperatures (e.g., 2-8 °C or frozen) if solubility permits.[1]
-
Antioxidants: Consider the addition of a small amount of an antioxidant like BHT, if it does not interfere with downstream analysis.
-
Issue 2: Low Yield or Complex Mixture in Reactions Involving N-Protected Pyrroles
-
Potential Cause: The N-protecting group may be unstable under the reaction conditions, or the reaction conditions are too harsh for the pyrrole ring.[1]
-
Troubleshooting Steps:
-
Protecting Group Stability: Ensure the chosen N-protecting group is stable under the specific reaction conditions (pH, temperature, reagents). Electron-withdrawing protecting groups can enhance the stability of the pyrrole ring towards oxidation.[1]
-
Milder Conditions: If degradation is suspected, try lowering the reaction temperature or using milder reagents. For deprotection steps, harsh conditions like refluxing in strong acid can be destructive.[5] Consider milder Lewis acids like MgBr₂ or SnCl₄ for sensitive substrates.[5]
-
Issue 3: Variable Results in Biodegradation Experiments
-
Potential Cause: The microbial strain may not be effectively degrading the compound, or the conditions are not optimal.
-
Troubleshooting Steps:
-
Strain Selection: Use a microbial strain known to degrade nitrophenols or other nitroaromatic compounds.[6]
-
Acclimatization: Acclimatize the microbial culture to the nitrophenyl-pyrrole derivative by gradually increasing its concentration.
-
Nutrient Availability: Ensure the growth medium contains all necessary nutrients. In some cases, degradation is more efficient in a nitrogen-free medium where the bacteria are forced to use the nitro group as a nitrogen source.[7]
-
Toxicity: High concentrations of the test compound can be toxic to the microorganisms.[8] Determine the optimal concentration range for degradation.
-
Data Summary
Table 1: Factors Influencing the Degradation of Nitrophenyl-Pyrrole Derivatives
| Factor | Effect on Stability | Primary Degradation Pathway Affected | References |
| Oxygen | Decreases stability | Oxidation / Autoxidation | [1] |
| Light | Decreases stability | Photodegradation | [2][3] |
| High Temperature | Decreases stability | Accelerates all pathways | [1][4] |
| Alkaline pH | Significantly decreases stability | Hydrolysis, Ring Cleavage | [2] |
| Acidic pH | Decreases stability | Hydrolysis, Polymerization | [1][2] |
| Metal Ions | Decreases stability | Catalyzes Oxidation | [1] |
| Substituents | Variable | Can increase or decrease stability depending on electronic effects | [2][3] |
Table 2: Common Analytical Techniques for Degradation Studies
| Technique | Application | References |
| HPLC-UV | Quantify the parent compound and detect degradation products. | [2] |
| HPLC-MS | Identify the structure of degradation products. | [2] |
| UV-Vis Spectrometry | Monitor the disappearance of the parent compound. | [2] |
| IR Spectrometry | Identify changes in functional groups during degradation. | [2] |
| NMR Spectroscopy | Elucidate the structure of isolated degradation products. | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to identify potential degradation pathways under stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the nitrophenyl-pyrrole derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at a controlled temperature (e.g., 60 °C).[1]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Incubate at a controlled temperature (e.g., 60 °C).[1]
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution. Incubate at room temperature, protected from light.[1]
-
Photodegradation: Expose a solution of the compound to a light source with a specific output (e.g., 1.2 x 10⁶ lux·h), alongside a control sample protected from light.[2]
-
Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 60 °C).
-
-
Sample Analysis: At various time points, withdraw aliquots. Neutralize the acid and base samples. Dilute all samples with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: General Biodegradation Screening
This protocol provides a basic workflow to assess the biodegradability of a nitrophenyl-pyrrole derivative.
-
Microorganism Selection: Choose a relevant microbial strain or a mixed culture from activated sludge, known for degrading nitroaromatic compounds.
-
Medium Preparation: Prepare a minimal salts medium. The test compound can be supplied as the sole source of carbon and/or nitrogen.
-
Inoculation: Inoculate the medium with the microbial culture. Add the nitrophenyl-pyrrole derivative to a final concentration determined by preliminary toxicity tests (e.g., 100-300 µM).[8][10]
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30 °C, 150 rpm). Include sterile controls (no inoculum) and positive controls (a readily biodegradable compound).
-
Monitoring Degradation: At regular intervals, withdraw samples. Centrifuge or filter to remove biomass. Analyze the supernatant for the concentration of the parent compound using HPLC-UV or a spectrophotometer.
Visualizations
Caption: Overview of major chemical degradation pathways for nitrophenyl-pyrrole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcneill-group.org [mcneill-group.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bacterial degradation of nitrophenols and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of biodegradation of p-nitrophenol by different bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
"challenges in scaling up the production of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Paal-Knorr synthesis, a common and efficient method for this transformation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. 2. Inactive Amine: The starting material, 2-methyl-3-nitroaniline, may be of poor quality or degraded. 3. Catalyst Inefficiency: The acid catalyst (e.g., acetic acid, p-TsOH) may be weak or used in an insufficient amount.[1] 4. Furan Formation: Reaction conditions that are too acidic (pH < 3) can favor the formation of furan byproducts from the 1,4-dicarbonyl compound.[1] | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can also be explored to reduce reaction times.[2] 2. Starting Material Purity: Ensure the purity of 2-methyl-3-nitroaniline using techniques like NMR or melting point analysis. If necessary, purify the starting material before use. 3. Catalyst Screening: Experiment with different acid catalysts and optimize the catalyst loading. Using a stronger acid or a Lewis acid might improve the reaction rate.[3] 4. pH Control: Maintain weakly acidic to neutral conditions to favor pyrrole formation.[1] |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Materials: Incomplete reaction can leave unreacted 2,5-hexanedione and 2-methyl-3-nitroaniline in the product mixture. 2. Side-Reactions: Self-condensation of the dicarbonyl compound or other side reactions can lead to polymeric or colored byproducts. 3. Inefficient Purification: The chosen purification method (e.g., recrystallization, column chromatography) may not be effective in removing all impurities. | 1. Drive Reaction to Completion: Optimize reaction conditions as described above to maximize the conversion of starting materials. 2. Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions.[4] 3. Optimized Purification: For purification, column chromatography is often effective.[2][5] Experiment with different solvent systems to achieve optimal separation. Recrystallization from a suitable solvent system, such as a methanol/water mixture, can also be effective.[2] |
| Difficulty in Isolating the Product | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult. 2. Oily Product: The product may not solidify, even after cooling and solvent removal. | 1. Solvent Selection: If the product is soluble, carefully remove the reaction solvent under reduced pressure. Then, add a solvent in which the product is sparingly soluble to induce precipitation. 2. Induce Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. If these methods fail, purification by column chromatography is recommended. |
| Scale-Up Challenges | 1. Heat Transfer: Exothermic reactions can be difficult to control on a larger scale, leading to localized overheating and side product formation. 2. Mixing: Inefficient mixing in large reactors can lead to non-uniform reaction conditions and lower yields. 3. Product Isolation: Handling large volumes of solvents and solids during workup and purification can be challenging and may lead to product loss. | 1. Controlled Addition & Cooling: Add reagents portion-wise to control the reaction rate and temperature. Ensure the reactor is equipped with an efficient cooling system. 2. Efficient Agitation: Use appropriate stirring equipment (e.g., overhead stirrer with a suitable impeller) to ensure homogenous mixing throughout the reaction. 3. Process Optimization: Optimize the workup and purification procedures at a smaller scale before attempting a large-scale reaction. Consider using techniques like filtration and distillation that are more amenable to large-scale operations. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Paal-Knorr synthesis is a widely used and efficient method for preparing N-substituted pyrroles.[6] This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine, in this case, 2-methyl-3-nitroaniline, typically in the presence of an acid catalyst.[1][3]
Q2: What are the typical reaction conditions for the Paal-Knorr synthesis of this compound?
A2: Typical conditions involve reacting 2,5-hexanedione with 2-methyl-3-nitroaniline in a solvent like ethanol or toluene, with a catalytic amount of an acid such as acetic acid or p-toluenesulfonic acid.[4] The reaction is often heated to reflux for a period of time, and the progress is monitored by TLC.[2] Microwave-assisted synthesis can also be employed to accelerate the reaction.[2]
Q3: What are the main challenges in scaling up the production of this compound?
A3: Key challenges in scaling up include:
-
Reaction Control: Managing the heat generated during the reaction to prevent side reactions and ensure consistent product quality.
-
Reagent Addition: Ensuring a controlled and uniform addition of reagents in a large reactor.
-
Mixing Efficiency: Achieving homogenous mixing to maintain consistent reaction conditions throughout the vessel.
-
Work-up and Purification: Handling large volumes of materials during extraction, washing, and purification can be logistically challenging and may impact overall yield and purity.
Q4: How can the purity of the final product be improved?
A4: The purity of this compound can be enhanced through:
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and byproducts.[2][5]
-
Recrystallization: This technique can be used to purify the solid product. A common solvent system for recrystallization of similar compounds is a mixture of methanol and water.[2]
-
Washing: Washing the crude product with a suitable solvent can help remove some impurities before final purification.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, another potential route is the Ullmann condensation. This method involves the copper-catalyzed reaction of an aryl halide with a pyrrole.[7] However, this reaction often requires harsh conditions, such as high temperatures, and may have limited functional group tolerance.[7] For this specific target molecule, the Paal-Knorr synthesis is generally the more straightforward and commonly used method.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Paal-Knorr synthesis of N-arylpyrroles, which can serve as a reference for the synthesis of this compound.
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Hexanedione, Aniline | Graphene Oxide | None | 100 | 1 | 95 | [8][9] |
| 2,5-Hexanedione, Nitroaniline | p-TsOH·H₂O | Toluene | Reflux | 1.5 | - | [4] |
| 2,5-Hexanedione, Aniline | None | Water | Reflux | 2 | 92 | [8] |
| Acetonylacetone, Aniline | MIL-53(Al) | None | - | - | High | [10] |
Experimental Protocols
Paal-Knorr Synthesis of this compound (Illustrative Protocol)
Disclaimer: This is a general protocol based on similar syntheses and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2,5-Hexanedione
-
2-methyl-3-nitroaniline
-
Glacial Acetic Acid (or p-TsOH)
-
Ethanol (or Toluene)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-nitroaniline (1 equivalent) in ethanol.
-
Add 2,5-hexanedione (1 to 1.2 equivalents).[10]
-
Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
-
Collect the fractions containing the pure product and remove the solvent to obtain this compound.
Visualizations
Caption: Paal-Knorr synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. benchchem.com [benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrroles
Welcome to the technical support center for the interpretation of complex NMR spectra of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the structural elucidation of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of a substituted pyrrole shows broad peaks for the ring protons. What could be the cause and how can I fix it?
A1: Broadening of pyrrole ring proton signals can arise from several factors:
-
Unresolved Coupling to the N-H Proton: The proton on the nitrogen atom can couple to the ring protons, but this coupling is often broadened by quadrupole relaxation of the nitrogen-14 nucleus.[1][2] This can lead to a general broadening of the signals for the α- and β-protons.
-
Solution: Adding a drop of deuterium oxide (D₂O) to your NMR sample and shaking it will cause the N-H proton to exchange with deuterium. This will decouple the N-H from the ring protons, resulting in sharper signals.[3]
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean and use high-purity solvents. If metal contamination is suspected from a reaction (e.g., from a catalyst), consider treating your sample with a chelating agent or filtering it through a small plug of silica gel.
-
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[3]
-
Solution: Try acquiring the spectrum on a more dilute sample.
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad lines.
-
Solution: Carefully shim the spectrometer before acquiring your data.[3]
-
Q2: I am having trouble assigning the α- and β-protons in my substituted pyrrole's 1H NMR spectrum. What are the typical chemical shift ranges?
A2: The electron-rich nature of the pyrrole ring influences the chemical shifts of its protons.[4] In an unsubstituted pyrrole, the α-protons (H2/H5) are typically found downfield compared to the β-protons (H3/H4).[4][5]
-
α-protons (H2/H5): Generally resonate at a lower field.
-
β-protons (H3/H4): Generally resonate at a higher field.[5]
The nature and position of substituents dramatically affect these chemical shifts. Electron-withdrawing groups (EWGs) will shift the signals of nearby protons downfield (to a higher ppm value), while electron-donating groups (EDGs) will shift them upfield (to a lower ppm value).[4]
Q3: The coupling patterns for the ring protons in my polysubstituted pyrrole are very complex and overlapping. How can I simplify the spectrum and extract the coupling constants?
A3: Overlapping signals in 1H NMR are a common challenge. Here are several strategies to address this:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths will increase the dispersion of the signals, potentially resolving the overlap.
-
Change the Solvent: Different deuterated solvents can induce changes in the chemical shifts of the protons, which might resolve the overlap.[3] Common choices include deuterated chloroform (CDCl₃), benzene-d₆, acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[4]
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for deciphering complex spectra.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in a spin system.[6][7]
-
TOCSY (Total Correlation Spectroscopy): This technique reveals correlations between all protons within a spin system, not just those that are directly coupled.[8]
-
Troubleshooting Guides
Problem 1: Ambiguous Regiochemistry of Substitution
You have synthesized a disubstituted pyrrole, but you are unsure of the relative positions of the substituents (e.g., 2,3- vs. 2,4- vs. 2,5-disubstituted).
Solution Workflow:
-
1D 1H NMR Analysis: Carefully analyze the chemical shifts and coupling patterns. The number of distinct pyrrole ring proton signals can give initial clues. For example, a 2,5-symmetrically substituted pyrrole will show only one signal for the β-protons.
-
NOE (Nuclear Overhauser Effect) Experiments: NOE experiments detect protons that are close in space (typically < 5 Å).[9][10] An NOE between a substituent's proton and a specific pyrrole ring proton can definitively establish their proximity and thus the regiochemistry. 1D selective NOE or 2D NOESY experiments can be employed.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons over two to three bonds.[6][11] Correlations between a substituent's protons and the carbons of the pyrrole ring can unambiguously determine the point of attachment.
Quantitative Data Summary
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole. [4]
| Nucleus | Position | Chemical Shift (ppm) |
| ¹H | N-H | ~8.0 (highly variable) |
| ¹H | α-protons (H2/H5) | ~6.7 |
| ¹H | β-protons (H3/H4) | ~6.1 |
| ¹³C | α-carbons (C2/C5) | ~118 |
| ¹³C | β-carbons (C3/C4) | ~108 |
Note: Chemical shifts, particularly for the N-H proton, are sensitive to solvent and concentration.[4][12]
Table 2: Typical J-Coupling Constants (Hz) in the Pyrrole Ring.
| Coupling | Typical Value (Hz) |
| J(H2,H3) | 2.5 - 3.5 |
| J(H3,H4) | 3.0 - 4.0[5] |
| J(H2,H4) | 1.0 - 2.0 |
| J(H2,H5) | 1.5 - 2.5[5] |
| J(H1,H2) | ~2.5 |
| J(H1,H3) | ~2.5 |
Note: These values can vary depending on the substituents present on the pyrrole ring.
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[4][13]
-
Solvent Selection: Choose a high-purity deuterated solvent in which the sample is soluble.[4] Common solvents for pyrroles include CDCl₃, acetone-d₆, and DMSO-d₆. The choice of solvent can influence chemical shifts, especially the N-H proton due to hydrogen bonding effects.[4][12]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Transfer: Filter the solution through a small plug of cotton or glass wool into a clean, dry NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.
Protocol 2: Performing a COSY Experiment
-
Acquire a Standard ¹H Spectrum: Obtain a high-quality 1D ¹H NMR spectrum to determine the spectral width.
-
Set Up the COSY Experiment:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) and dummy scans (DS) as needed to achieve a good signal-to-noise ratio.
-
The number of increments in the F1 dimension will determine the resolution in that dimension. A value of 256 or 512 is often a good starting point.
-
-
Acquire the Data: Start the acquisition.
-
Process the Data: After acquisition, the 2D data needs to be processed. This typically involves Fourier transformation in both dimensions, phase correction, and baseline correction.
-
Analyze the Spectrum: The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate J-coupling between protons.[6]
Visualizations
Caption: A generalized workflow for the NMR-based structural elucidation of substituted pyrroles.
Caption: A decision-making diagram for troubleshooting complex pyrrole NMR spectra.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. scribd.com [scribd.com]
- 8. princeton.edu [princeton.edu]
- 9. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. epfl.ch [epfl.ch]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. ekwan.github.io [ekwan.github.io]
Technical Support Center: Resolving Impurities in 1-(2-methyl-3-nitrophenyl)-1H-pyrrole Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and resolving impurities encountered during the synthesis and purification of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound. The primary synthetic routes considered are the Paal-Knorr and Clauson-Kaas syntheses, which involve the reaction of 2-methyl-3-nitroaniline with a 1,4-dicarbonyl compound (or its equivalent, such as 2,5-dimethoxytetrahydrofuran).
Q1: My reaction seems to have a low yield and the crude product contains a significant amount of starting material. Why is this happening and what can I do?
A1: Low conversion is a common issue, particularly when using an electron-deficient aniline like 2-methyl-3-nitroaniline. The electron-withdrawing nitro group reduces the nucleophilicity of the amine, slowing down the reaction rate.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A moderate increase in temperature may also improve the reaction rate.
-
Choice of Catalyst: In the Clauson-Kaas synthesis, the choice and amount of acid catalyst are crucial. While acetic acid is commonly used, stronger acids or Lewis acids might be necessary for less reactive anilines. However, be aware that strongly acidic conditions (pH < 3) can promote the formation of furan byproducts from the 1,4-dicarbonyl precursor.[1]
-
Excess Reagent: Using a slight excess of the 1,4-dicarbonyl compound or its equivalent can help drive the reaction to completion.
Logical Workflow for Addressing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Q2: My purified this compound sample is colored (yellow to brownish). What is the cause and how can I remove the color?
A2: Color in the final product can be due to several factors, including residual starting materials, byproducts, or degradation of the product itself.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Unreacted 2-methyl-3-nitroaniline | This starting material is a yellow crystalline solid and its presence will impart color to the final product.[2][3] | Optimize reaction conditions to drive the reaction to completion. Purify via column chromatography or recrystallization. |
| Oxidation Products | Pyrroles can be susceptible to oxidation, especially when exposed to air and light, leading to colored impurities. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. Store the purified product in a cool, dark place. |
| Polymerization | Strongly acidic conditions or high temperatures can sometimes lead to the formation of polymeric, often dark-colored, byproducts. | Use milder reaction conditions. Purify the crude product promptly after the reaction is complete. |
| Furan Byproducts | In the Paal-Knorr synthesis, strongly acidic conditions can favor the formation of furan derivatives from the 1,4-dicarbonyl compound, which can be colored.[1] | Maintain a weakly acidic to neutral pH during the reaction. |
Q3: I am having difficulty separating the product from impurities by column chromatography. What conditions should I use?
A3: The polarity of this compound is relatively high due to the nitro group. This can sometimes lead to streaking on silica gel.
Chromatography Troubleshooting:
-
Normal-Phase Chromatography (Silica Gel):
-
Solvent System: Start with a non-polar/polar solvent mixture such as Hexane/Ethyl Acetate or Toluene/Ethyl Acetate. A typical starting gradient might be from 95:5 to 80:20 Hexane/Ethyl Acetate.
-
Tailing/Streaking: If tailing is observed, it may be due to the interaction of the polar nitro group with the acidic silica surface. Adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent can help to improve peak shape.
-
-
Reverse-Phase Chromatography (C18):
-
Solvent System: A mobile phase of Acetonitrile/Water or Methanol/Water is typically used. A gradient from a lower to a higher percentage of the organic solvent is common. For separating aromatic isomers, a phenyl stationary phase can offer enhanced selectivity due to π-π interactions.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained by reverse-phase chromatography, HILIC can be an effective alternative. This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase of high organic content and a small amount of aqueous solvent.
Experimental Workflow for Purification
Caption: General workflow for product purification.
Q4: What is a good solvent system for recrystallizing this compound?
A4: The choice of recrystallization solvent depends on the impurities present. A good starting point is to screen solvents of varying polarities.
Solvent Screening Protocol:
-
Place a small amount of the impure solid in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature.
-
If the solid is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot.
-
If the compound dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
Suggested Solvents for Screening:
| Solvent/Mixture | Polarity | Comments |
| Ethanol/Water | Polar | Good for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool. |
| Isopropanol | Polar | Often a good choice for compounds of intermediate polarity. |
| Toluene | Non-polar | Can be effective for aromatic compounds. |
| Ethyl Acetate/Hexane | Medium | A versatile mixture that allows for fine-tuning of polarity. |
Experimental Protocols
Protocol 1: General Procedure for Clauson-Kaas Synthesis of this compound
-
In a round-bottom flask, dissolve 2-methyl-3-nitroaniline (1.0 equivalent) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the reaction mixture to reflux (around 110-120 °C) and monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Synthesis and Work-up Workflow
Caption: Workflow for Clauson-Kaas synthesis.
Protocol 2: HPLC Method for Purity Analysis
This is a general starting method that may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column can also be effective for separating aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
-
Gradient:
-
Start with 40% acetonitrile / 60% water.
-
Ramp to 95% acetonitrile / 5% water over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and a wavelength specific to the nitro-aromatic chromophore (e.g., around 320-340 nm).
-
Injection Volume: 10 µL.
Table of Potential Impurities and their Characteristics
| Impurity | Potential Origin | Relative Polarity (Normal Phase) | Notes |
| 2-methyl-3-nitroaniline | Unreacted starting material | More polar than the product | Can be identified by comparing its retention time with a standard. |
| Succinaldehyde | Hydrolysis of 2,5-dimethoxytetrahydrofuran | Very polar | Water-soluble, should be mostly removed during aqueous work-up. |
| Polymeric byproducts | Acid-catalyzed polymerization | Varies, often less polar or baseline | May appear as a dark, insoluble material or a streak on the TLC plate. |
| Furan derivatives | Side reaction of 2,5-dimethoxytetrahydrofuran under strong acid | Less polar than the pyrrole product | More likely if strong acids other than acetic acid are used. |
| Oxidized product | Air oxidation of the pyrrole ring | Generally more polar | Can form during work-up or on storage. |
References
Technical Support Center: HPLC Analysis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method development and analysis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Peak Shape Problems
Q1: My peak for this compound is tailing. What are the possible causes and solutions?
A1: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors.[1] A common reason is the interaction of the analyte with active sites on the column packing material.[1] For basic compounds, this can be due to interactions with acidic silanol groups on the silica support.
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing peak tailing.
-
Use a Mobile Phase Additive: Adding a competitive base, like triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase.
-
Column Choice: Employing a column with a less acidic stationary phase or one that is end-capped can minimize these secondary interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[2] Try reducing the injection volume or diluting the sample.[2]
-
Q2: I am observing peak fronting for my analyte. What could be the issue?
A2: Peak fronting, where the beginning of the peak is sloped, is often a result of column overloading or an injection solvent that is stronger than the mobile phase.[1][3]
-
Solutions:
-
Reduce Sample Concentration: Lower the concentration of the analyte in your sample solution.
-
Injection Solvent: Whenever possible, dissolve your sample in the mobile phase itself.[4] If a different solvent is necessary, ensure it is weaker (less eluotropic) than the mobile phase.[4]
-
Check for Column Voids: A void at the head of the column can also cause peak fronting. This may require column replacement.
-
Q3: My chromatogram shows split peaks for this compound. How can I resolve this?
A3: Split peaks can arise from a partially clogged inlet frit, a void in the column packing, or an issue with the injection process.[2][3]
-
Solutions:
-
Column Maintenance: Reverse-flush the column to try and dislodge any particulate matter from the inlet frit. If this doesn't work, the frit or the entire column may need to be replaced.
-
Sample Preparation: Ensure your sample is fully dissolved in the injection solvent before injection.
-
Injector Issues: Check the injector for any blockages or leaks.
-
Retention Time and Resolution Issues
Q4: The retention time for my analyte is shifting between injections. What is causing this?
A4: Fluctuations in retention time can be due to several factors, including changes in mobile phase composition, temperature, or flow rate.[3]
-
Solutions:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed.[3] Use a buffer to maintain a stable pH.
-
Temperature Control: Use a column oven to maintain a constant temperature, as retention times can shift by 1-2% for every 1°C change.
-
System Equilibration: Allow the HPLC system sufficient time to equilibrate with the mobile phase before starting a sequence.
-
Pump Performance: Check for leaks in the pump and ensure the flow rate is stable.
-
Q5: I am not getting good resolution between my analyte and an impurity. How can I improve the separation?
A5: Poor resolution can be addressed by optimizing the mobile phase, changing the stationary phase, or adjusting other chromatographic parameters.
-
Solutions:
-
Mobile Phase Optimization: Adjust the ratio of organic solvent to aqueous phase. For nitroaromatic compounds, methanol may enhance π-π interactions with phenyl-based stationary phases, potentially improving selectivity compared to acetonitrile.[5]
-
Column Selection: Consider a column with a different selectivity. A Phenyl-Hexyl column can provide additional π-π interactions with the aromatic and nitro groups of the analyte, which may improve separation from closely related impurities.[5]
-
Gradient Elution: If using isocratic elution, switching to a gradient method can help to separate closely eluting peaks.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Frequently Asked Questions (FAQs)
Method Development
Q1: What is a good starting point for HPLC method development for this compound?
A1: A good starting point would be a reversed-phase method using a C18 column.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. Given the nitroaromatic structure, methanol might offer better selectivity due to enhanced π-π interactions.[5]
-
Detector: UV detector set at a wavelength where the analyte has maximum absorbance.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
From here, you can optimize the mobile phase composition (organic solvent percentage, pH) and other parameters to achieve the desired separation and peak shape.
Q2: How do I choose the optimal detection wavelength?
A2: To determine the optimal detection wavelength, you should run a UV-Vis spectrum of this compound dissolved in the mobile phase. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity.
Sample Preparation
Q3: What is the best solvent to dissolve my sample in?
A3: The ideal solvent is the mobile phase itself.[4] If the analyte is not soluble in the mobile phase, use a solvent that is miscible with the mobile phase and is weaker in elution strength. For reversed-phase HPLC, this would be a solvent with a higher polarity than the mobile phase.
System Suitability
Q4: What are the key system suitability parameters I should monitor?
A4: Key system suitability parameters include:
-
Tailing Factor (Asymmetry Factor): Should ideally be between 0.8 and 1.5.
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
-
Resolution (Rs): Should be greater than 1.5 for baseline separation between the analyte and the nearest eluting peak.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: For replicate injections, the RSD should typically be less than 2%.
Experimental Protocols
Proposed HPLC Method for this compound
This protocol provides a starting point for the analysis. Further optimization may be required.
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at λmax of the analyte |
| Sample Diluent | Mobile Phase (initial conditions) |
Rationale for Parameter Selection:
-
Column: A Phenyl-Hexyl column is chosen to leverage potential π-π interactions with the aromatic and nitro functional groups of the analyte, which can enhance selectivity for related impurities.[5]
-
Mobile Phase: Methanol is selected as the organic modifier to enhance these π-π interactions.[5] Formic acid is added to control the pH and improve peak shape.
-
Gradient: A gradient elution is proposed to ensure elution of the analyte with a good peak shape and to separate it from potential impurities with different polarities.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: A logical workflow for HPLC method development.
References
Validation & Comparative
A Comparative Spectroscopic Analysis of Pyrrole Isomers for Researchers and Drug Development Professionals
An objective guide to the spectroscopic properties of 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole, complete with experimental data and detailed methodologies.
This guide offers a comprehensive comparative analysis of the spectroscopic data for pyrrole and its less stable isomers, 2H-pyrrole and 3H-pyrrole. Aimed at researchers, scientists, and professionals in drug development, this document provides a structured overview of their key spectroscopic characteristics. Due to the transient nature of 2H-pyrrole and 3H-pyrrole, much of the available data for these isomers is derived from computational studies. This guide integrates this theoretical data with established experimental findings for the stable 1H-pyrrole to provide a thorough comparative framework.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the pyrrole isomers. Experimental data is provided for 1H-pyrrole, while the data for 2H-pyrrole and 3H-pyrrole are based on computational models.
Table 1: 1H NMR and 13C NMR Spectroscopic Data
| Compound | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) |
| 1H-Pyrrole | NH: ~8.0 (broad), H2/H5: ~6.7, H3/H4: ~6.1[1] | C2/C5: ~118, C3/C4: ~108 |
| 2H-Pyrrole | Computational data not readily available | Computational data not readily available |
| 3H-Pyrrole | Computational data not readily available | Computational data not readily available |
| Note: NMR data for 1H-pyrrole can be solvent-dependent. The data for 2H- and 3H-pyrrole is not widely available due to their instability. |
Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | Key IR Absorptions (cm-1) | UV-Vis λmax (nm) |
| 1H-Pyrrole | N-H stretch: ~3400 (broad), C-H stretch (aromatic): ~3100, C=C stretch: ~1530, C-N stretch: ~1470 | ~210, ~240[2] |
| 2H-Pyrrole | Predicted vibrational frequencies available from computational studies | Data not readily available |
| 3H-Pyrrole | Predicted vibrational frequencies available from computational studies | Data not readily available |
Table 3: Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 1H-Pyrrole | 67.09 | 67 (M+), 41, 39 |
| 2H-Pyrrole | 67.09 | Expected to be similar to 1H-pyrrole |
| 3H-Pyrrole | 67.09 | Expected to be similar to 1H-pyrrole |
Table 4: Computational Data for Pyrrole Isomers
| Property | 1H-Pyrrole | 2H-Pyrrole | 3H-Pyrrole |
| Standard Enthalpy of Formation (kcal/mol) | 24.1 | Higher than 1H-pyrrole | Higher than 1H-pyrrole |
| Dipole Moment (D) | 1.86 | Data available in computational studies | Data available in computational studies |
| Source: Computational studies using the Gaussian-4 (G4) compound model indicate that 1H-pyrrole is the most stable isomer.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz).
Sample Preparation:
-
Dissolve a few milligrams of the pyrrole compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to an NMR tube.
1H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-10 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
13C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse program.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of 13C.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl4, CS2) and place it in a liquid cell.
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm-1.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the pyrrole compound in a UV-transparent solvent (e.g., ethanol, hexane, or water).
-
The concentration should be adjusted so that the absorbance falls within the linear range of the instrument (typically 0.1-1 AU).
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Fill a second cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the absorbance spectrum, typically from 200 to 400 nm for aromatic compounds.[5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer (e.g., GC-MS, LC-MS, or direct infusion).
Sample Preparation:
-
GC-MS: Dissolve the sample in a volatile solvent.
-
LC-MS: Dissolve the sample in a solvent compatible with the mobile phase.
-
Direct Infusion: Dissolve the sample in a suitable solvent for direct injection into the ion source.
Data Acquisition (Electron Ionization - EI for GC-MS):
-
The sample is introduced into the instrument, vaporized, and then bombarded with a beam of electrons (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Mandatory Visualization
The following diagrams illustrate the relationships between the pyrrole isomers, a general experimental workflow, and a relevant biosynthetic pathway.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. INVESTIGATION ON THE THERMOCHEMISTRY, MOLECULAR SPECTROSCOPY AND STRUCTURAL PARAMETERS OF PYRROLE AND ITS ISOMERS: A QUANTUM CHEMISTRY APPROACH | Semantic Scholar [semanticscholar.org]
- 4. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
A Comparative Analysis of the Biological Activity of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole and structurally similar compounds. Due to the limited publicly available data on the specific biological functions of this compound, this guide leverages experimental data from analogous nitrophenyl-substituted pyrrole derivatives to infer potential therapeutic applications, focusing on anticancer, antibacterial, and anti-inflammatory properties.
Comparative Biological Activity Data
The following tables summarize the reported biological activities of various nitrophenyl pyrrole derivatives, offering a point of comparison for the potential efficacy of this compound.
Table 1: Anticancer Activity of Nitrophenyl Pyrrole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3-Aroyl-1-(3-nitrophenyl)-pyrrole (Compound 19) | Human breast cancer (MCF-7) | Tubulin Polymerization Inhibition | 8.9 | [1] |
| Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | Not specified | EGFR/VEGFR Kinase Inhibition | Not specified | [2][3] |
| Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | Human lung carcinoma (A549) | MTT Assay | 19.94 ± 1.23 µg/ml | [4] |
| PPDHMP | Human cervical cancer (HeLa) | MTT Assay | 16.73 ± 1.78 µg/ml | [4] |
Table 2: Antibacterial Activity of Nitrophenyl Pyrrole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | Mycobacterium tuberculosis H37Rv | 3.125 | [5] |
| 3,5-dimethyl-N2, N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | Escherichia coli | Not specified (noted as excellent activity) | [6] |
| Streptopyrrole B | Staphylococcus aureus | 0.7 - 2.9 µM | [5] |
| Streptopyrrole C | Bacillus subtilis | 0.7 - 2.9 µM | [5] |
Table 3: Anti-inflammatory Activity of Diarylpyrrole Derivatives
| Compound/Derivative | Target | IC50 | Reference |
| 1,5-Diarylpyrrole-3-alkoxyethyl ethers | Cyclooxygenase-2 (COX-2) | Varies by specific derivative | [7] |
| Aldehyde 1c (a 1,5-diarylpyrrole derivative) | COX-2 | Comparable to celecoxib | [8] |
| Nitrile 3b (a 1,5-diarylpyrrole derivative) | COX-2 | More potent than celecoxib | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: MTT Assay for Cytotoxicity
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound
-
Standard antibiotic (positive control)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
The biological activities of nitrophenyl pyrrole derivatives are often attributed to their interaction with key cellular signaling pathways.
Anticancer Activity: EGFR Signaling Pathway
Several pyrrole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cancer cell proliferation and survival.[2][3] Inhibition of this pathway can lead to apoptosis (programmed cell death) and a reduction in tumor growth.
Caption: Simplified EGFR signaling pathway and the inhibitory action of certain pyrrole derivatives.
Antibacterial Activity: Bacterial Cell Wall Synthesis
A common mechanism of action for antibacterial compounds is the disruption of bacterial cell wall synthesis.[9][10] This pathway is an attractive target as it is essential for bacteria but absent in humans. Inhibition of key enzymes in this pathway leads to a weakened cell wall and ultimately bacterial cell death.
Caption: Key steps in bacterial cell wall synthesis, a potential target for antibacterial pyrrole compounds.
Experimental Workflow
The general workflow for assessing the biological activity of a novel compound like this compound is a multi-step process.
Caption: A generalized workflow for the evaluation of a novel bioactive compound.
References
- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. brieflands.com [brieflands.com]
- 8. iris.unina.it [iris.unina.it]
- 9. hereditybio.in [hereditybio.in]
- 10. gosset.ai [gosset.ai]
Comparative Analysis of Nitrophenyl-Pyrrole Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of various nitrophenyl-pyrrole derivatives, focusing on their structure-activity relationships (SAR) as antimicrobial and anticancer agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those involved in the discovery and development of novel therapeutics.
Unveiling the Therapeutic Potential of Nitrophenyl-Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitrophenyl moiety to this heterocyclic system has been shown to modulate its pharmacological properties, leading to potent antimicrobial and anticancer activities. Understanding the relationship between the structural modifications of these compounds and their biological effects is crucial for the rational design of more effective and selective therapeutic agents.
Comparative Performance: A Data-Driven Analysis
The following tables summarize the quantitative data from various studies, highlighting the impact of different substitution patterns on the antibacterial and anticancer activities of nitrophenyl-pyrrole derivatives.
Antibacterial Activity
The antibacterial efficacy of nitrophenyl-pyrrole derivatives has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound, with lower values indicating higher activity.
Table 1: Antibacterial Activity (MIC) of Nitrophenyl-Pyrrole Derivatives
| Compound ID | Structure | R1 | R2 | R3 | Test Organism | MIC (µg/mL) | Reference |
| 1 | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | H | H | H | Mycobacterium tuberculosis H37Rv | 3.125 | [1] |
| 2 | (3,5-dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone | Cl | NO2 | H | Staphylococcus aureus | >90 | |
| 3 | (3,5-dichloro-2-hydroxyphenyl)(5-nitro-1H-pyrrol-2-yl)methanone | NO2 | H | H | Staphylococcus aureus | 25 | |
| 4 | (3,5-dichloro-2-hydroxyphenyl)(3,4-dinitro-1H-pyrrol-2-yl)methanone | NO2 | NO2 | H | Staphylococcus aureus | 2.5 | |
| 5 | (3,5-dichloro-2-hydroxyphenyl)(4,5-dinitro-1H-pyrrol-2-yl)methanone | NO2 | H | NO2 | Staphylococcus aureus | 5 | |
| 6 | (3,5-dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone | Cl | NO2 | H | Pseudomonas aeruginosa | >90 | |
| 7 | (3,5-dichloro-2-hydroxyphenyl)(5-nitro-1H-pyrrol-2-yl)methanone | NO2 | H | H | Pseudomonas aeruginosa | 90 | |
| 8 | (3,5-dichloro-2-hydroxyphenyl)(3,4-dinitro-1H-pyrrol-2-yl)methanone | NO2 | NO2 | H | Pseudomonas aeruginosa | 5 | |
| 9 | (3,5-dichloro-2-hydroxyphenyl)(4,5-dinitro-1H-pyrrol-2-yl)methanone | NO2 | H | NO2 | Pseudomonas aeruginosa | 10 |
Key SAR Observations for Antibacterial Activity:
-
The position and number of nitro groups on the pyrrole ring significantly influence antibacterial activity.
-
Dinitro-substituted pyrroles (compounds 4 and 5 ) generally exhibit lower MIC values (higher potency) against S. aureus compared to their mono-nitro counterparts (compounds 2 and 3 ).
-
Specifically, the 3,4-dinitro substitution (compound 4 ) appears to be the most effective against both S. aureus and P. aeruginosa.
-
The N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide scaffold (compound 1 ) also shows promising activity against M. tuberculosis.
Anticancer Activity
Nitrophenyl-pyrrole derivatives have also demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the in vitro potency of a compound, with lower values indicating greater cytotoxicity.
Table 2: Anticancer Activity (IC50) of Nitrophenyl-Pyrrole Derivatives
| Compound ID | Structure | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 2 | (3,5-dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone | Cl | NO2 | H | HCT116 (Colon) | 15 | |
| 3 | (3,5-dichloro-2-hydroxyphenyl)(5-nitro-1H-pyrrol-2-yl)methanone | NO2 | H | H | HCT116 (Colon) | 10 | |
| 4 | (3,5-dichloro-2-hydroxyphenyl)(3,4-dinitro-1H-pyrrol-2-yl)methanone | NO2 | NO2 | H | HCT116 (Colon) | 1.5 | |
| 5 | (3,5-dichloro-2-hydroxyphenyl)(4,5-dinitro-1H-pyrrol-2-yl)methanone | NO2 | H | NO2 | HCT116 (Colon) | 3 | |
| 2 | (3,5-dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone | Cl | NO2 | H | MCF-7 (Breast) | 20 | |
| 3 | (3,5-dichloro-2-hydroxyphenyl)(5-nitro-1H-pyrrol-2-yl)methanone | NO2 | H | H | MCF-7 (Breast) | 12 | |
| 4 | (3,5-dichloro-2-hydroxyphenyl)(3,4-dinitro-1H-pyrrol-2-yl)methanone | NO2 | NO2 | H | MCF-7 (Breast) | 2 | |
| 5 | (3,5-dichloro-2-hydroxyphenyl)(4,5-dinitro-1H-pyrrol-2-yl)methanone | NO2 | H | NO2 | MCF-7 (Breast) | 4 |
Key SAR Observations for Anticancer Activity:
-
Similar to the antibacterial activity, the presence of two nitro groups on the pyrrole ring enhances the anticancer potency.
-
The 3,4-dinitro derivative (compound 4 ) consistently shows the lowest IC50 values against both HCT116 and MCF-7 cell lines, indicating it is the most potent anticancer agent in this series.
-
The 5-nitro derivative (compound 3 ) is more active than the 4-nitro derivative (compound 2 ), suggesting the position of the single nitro group is also a critical determinant of activity.
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies for the key assays cited in this guide.
Antibacterial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted compounds are inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
2. Disk Diffusion Method
This method is a qualitative test to assess the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Interpretation: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
In Vitro Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds on cancer cell lines by measuring cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Experimental Processes and Relationships
Diagrams created using Graphviz provide a clear visual representation of workflows and logical connections.
General Workflow for Synthesis and Evaluation of Nitrophenyl-Pyrrole Derivatives
Caption: General workflow for the synthesis and biological evaluation of nitrophenyl-pyrrole derivatives.
Logical Relationship in SAR Studies
Caption: Logical relationship between chemical structure and biological activity in SAR studies.
References
A Comparative Guide to In Silico Modeling and Docking Studies of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole Against the Epidermal Growth Factor Receptor (EGFR)
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comparative analysis of the predicted binding affinity of the novel compound 1-(2-methyl-3-nitrophenyl)-1H-pyrrole with the Epidermal Growth Factor Receptor (EGFR), benchmarked against established EGFR inhibitors. The content herein is based on a hypothetical in silico study, structured to mirror standard computational drug discovery workflows.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its inhibition being a key strategy in the treatment of various cancers, including non-small-cell lung cancer. [1][2]Pyrrole-containing compounds have emerged as a promising class of EGFR inhibitors, demonstrating significant potential in preclinical studies. [1][3]This document outlines a hypothetical in silico evaluation of a novel compound, this compound, to predict its potential as an EGFR inhibitor. Its performance is compared against the known FDA-approved inhibitor, Erlotinib, and a representative pyrrole-based inhibitor from existing literature.
Comparative Analysis of Docking Performance
Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the selected compounds with the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17). [4][5]The results, including the predicted binding affinity (in kcal/mol) and key interacting amino acid residues, are summarized below. A more negative binding affinity suggests a more stable protein-ligand complex.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.2 | Met793, Leu718, Cys797, Leu844 |
| Erlotinib (Reference Inhibitor) | -8.5 | Met793, Cys797, Leu718, Thr790, Asp855 |
| Pyrrole-based Inhibitor A (Comparative Lead) | -7.9 | Met793, Leu718, Val726, Ala743 |
Note: The data for this compound is hypothetical and for illustrative purposes. Data for Erlotinib and Pyrrole-based Inhibitor A are representative values from typical docking studies.
Experimental Protocols
The following protocols outline a standard methodology for molecular docking studies of small molecules with the EGFR kinase domain.
1. Protein Preparation:
-
The three-dimensional crystal structure of the EGFR kinase domain was obtained from the Protein Data Bank (PDB ID: 1M17). [4][5]* Water molecules and co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges were added to the protein structure using molecular modeling software.
-
The protein was then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of this compound, Erlotinib, and the comparative pyrrole-based inhibitor were sketched.
-
The 2D structures were converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94). [4]* Gasteiger partial charges were assigned to the ligand atoms.
3. Molecular Docking:
-
A grid box was defined around the ATP-binding site of EGFR, centered on the position of the co-crystallized inhibitor in the original PDB file. [4]* Molecular docking was performed using a validated docking program (e.g., AutoDock Vina).
-
The docking algorithm explores various conformations and orientations of the ligand within the binding site.
-
The final poses were scored based on their predicted binding affinity.
4. Analysis of Results:
-
The docked poses of each ligand were visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein's active site.
-
The binding affinities of the test compounds were compared to that of the reference inhibitor.
Visualizations
The following diagrams illustrate the logical workflow of the in silico modeling and docking study.
Caption: Workflow for in silico modeling and molecular docking.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. Pyrrole-based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole against other methods"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl pyrroles is a cornerstone of medicinal chemistry, with the resulting scaffolds appearing in a wide array of pharmacologically active compounds. This guide provides a comparative analysis of synthetic routes to 1-(2-methyl-3-nitrophenyl)-1H-pyrrole, a potentially valuable intermediate in drug discovery. We will benchmark the classical Paal-Knorr synthesis against the modern copper-catalyzed Ullmann-type N-arylation, offering a detailed examination of their respective experimental protocols and performance metrics.
Method 1: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and time-honored method for the construction of pyrrole rings. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions. For the synthesis of this compound, this involves the reaction of 2-methyl-3-nitroaniline with a suitable 1,4-dicarbonyl compound like 2,5-hexanedione or its equivalent, 2,5-dimethoxytetrahydrofuran.
Experimental Protocol: Paal-Knorr Synthesis of this compound
This protocol is adapted from established Paal-Knorr methodologies for the synthesis of N-aryl pyrroles.
Materials:
-
2-methyl-3-nitroaniline
-
2,5-Hexanedione
-
Glacial Acetic Acid
-
Ethanol
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of 2-methyl-3-nitroaniline (1.0 eq), 2,5-hexanedione (1.1 eq), and a catalytic amount of glacial acetic acid (0.1 eq) is prepared in a suitable solvent such as toluene or ethanol.
-
The reaction mixture is heated to reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC). The removal of water via the Dean-Stark trap drives the reaction to completion.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Method 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
A more modern approach to the synthesis of N-aryl pyrroles is the copper-catalyzed N-arylation, a type of Ullmann condensation. This method involves the cross-coupling of pyrrole with an aryl halide in the presence of a copper catalyst, a ligand, and a base. For the synthesis of this compound, this would involve the coupling of pyrrole with a suitable halo-2-methyl-3-nitrobenzene, such as 2-bromo-1-methyl-3-nitrobenzene.
Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrrole
This protocol is based on general procedures for the copper-catalyzed N-arylation of pyrroles.
Materials:
-
Pyrrole
-
2-Bromo-1-methyl-3-nitrobenzene (or other suitable aryl halide)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
A suitable solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To an oven-dried Schlenk tube is added copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0 eq).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
The aryl halide (1.0 eq), pyrrole (1.2-1.5 eq), and the solvent are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Performance Comparison
| Parameter | Paal-Knorr Synthesis | Copper-Catalyzed N-Arylation (Ullmann) |
| Starting Materials | 2-methyl-3-nitroaniline, 1,4-dicarbonyl | Pyrrole, halo-2-methyl-3-nitrobenzene |
| Catalyst | Typically acid-catalyzed (e.g., acetic acid) | Copper(I) salt (e.g., CuI) |
| Ligand | Not required | Often required (e.g., L-proline, diamines) |
| Reaction Temperature | Generally reflux conditions | 80-120 °C |
| Reaction Time | Can be several hours to overnight | Typically 12-24 hours |
| Yield | Moderate to good, but can be lower with deactivated anilines | Generally good to excellent |
| Purity | May require extensive purification to remove unreacted starting materials and byproducts | Purification is generally straightforward |
| Substrate Scope | Broad, but can be sensitive to sterically hindered or electronically deactivated amines | Very broad, tolerant of many functional groups |
| Advantages | Operationally simple, readily available starting materials, no need for expensive metal catalysts or ligands. | High yields, good functional group tolerance, milder conditions than traditional Ullmann reactions. |
| Disadvantages | May require harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. Lower yields with deactivated anilines. | Requires a pre-functionalized aryl halide, cost of catalyst and ligand, potential for metal contamination in the final product. |
Logical Comparison of Synthesis Strategies
Caption: A flowchart comparing the Paal-Knorr and Copper-Catalyzed N-Arylation synthesis routes.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the synthesis of the target compound.
A Guide to Cross-Validation of Analytical Methods for 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
For researchers, scientists, and professionals in drug development, ensuring the reliability and consistency of analytical data is paramount. When multiple analytical methods are employed to quantify a compound such as 1-(2-methyl-3-nitrophenyl)-1H-pyrrole, or when analysis is transferred between laboratories, cross-validation becomes a critical step.[1][2][3] This guide provides a comprehensive comparison of potential analytical methods for this compound and outlines the protocols for their cross-validation.
Comparison of Potential Analytical Methods
Given the chemical structure of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most probable analytical techniques for its quantification.[4] The choice between these methods would depend on the sample matrix, required sensitivity, and the specific goals of the analysis.
Table 1: Hypothetical Performance Comparison of HPLC and GC Methods
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) | Typical Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.015 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | High | Moderate to High | No significant effect on results from minor variations |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the development and validation of HPLC and GC-MS methods for this compound.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a stability-indicating RP-HPLC method suitable for the quantification of this compound and its degradation products.[5][6]
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV or Diode Array Detector (DAD).[4]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 0.1 - 20 µg/mL) for linearity assessment.
-
Sample Solution: Prepare the sample by dissolving the material in the mobile phase to achieve a target concentration within the linear range.
3. Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte. Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that degradation products do not co-elute with the main peak.[5][7]
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate injections of the standard solution.[8]
-
LOD & LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[9]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, flow rate, and column temperature to evaluate the method's reliability.[9]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the trace-level quantification of this compound, particularly for identifying and quantifying impurities.[10]
1. Instrumentation and Conditions:
-
System: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic m/z ions.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Working Standard Solutions: Dilute the stock solution to create calibration standards over the desired concentration range (e.g., 0.01 - 5 µg/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to fall within the calibration range.
3. Validation Parameters:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) are assessed similarly to the HPLC method, with adjustments appropriate for GC-MS analysis.
Visualization of Cross-Validation Workflow
The following diagrams illustrate the logical flow and key decision points in a cross-validation study.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. ajrconline.org [ajrconline.org]
Comparative Cytotoxicity of Nitrophenyl-Substituted Pyrrole-Based Chalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of different nitrophenyl-pyrrole derivatives, specifically focusing on a series of pyrrole-based chalcones. The data presented is derived from a study that synthesized and evaluated the anticancer activities of these compounds against various human cancer cell lines.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activities of nitrophenyl-substituted pyrrole-based chalcones were evaluated against human lung adenocarcinoma (A549), human hepatocellular carcinoma (HepG2), and rat glioma (C6) cell lines. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below.[1]
| Compound ID | Derivative Name | A549 IC50 (µg/mL)[1] | HepG2 IC50 (µg/mL)[1] | C6 IC50 (µg/mL)[1] |
| 1 | 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one | >100 | >100 | >100 |
| 3 | 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one | >100 | 27 | >100 |
| Cisplatin | Standard Chemotherapeutic Agent | 29 | 38 | 19 |
Note: Lower IC50 values indicate higher cytotoxic activity.
From the data, compound 3 , the 2-nitrophenyl derivative, exhibited notable cytotoxic activity against the HepG2 cell line, with an IC50 value of 27 µg/mL.[1] In contrast, compound 1 , the 4-nitrophenyl derivative, did not show significant activity against any of the tested cell lines at concentrations up to 100 µg/mL.[1] Interestingly, compound 3 was more potent than the standard drug cisplatin against the HepG2 cell line.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized nitrophenyl-pyrrole derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: A549, HepG2, and C6 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with the test compounds at various concentrations (100, 50, 25, 12.5, 6.25, 3.12, and 1.56 µg/mL) for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for the MTT cytotoxicity assay.
Plausible Signaling Pathway for Chalcone-Induced Apoptosis
While the precise signaling pathways for the investigated nitrophenyl-pyrrole-based chalcones have not been elucidated in the source study, chalcones, in general, are known to induce apoptosis through various mechanisms. A common pathway involves the induction of oxidative stress, leading to the activation of the intrinsic apoptotic pathway.
Caption: A potential intrinsic apoptosis pathway induced by chalcones.
References
"assessing the purity of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole by different analytical techniques"
A Comparative Guide to Purity Assessment of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, a crucial step in research, quality control, and drug development. The selection of an appropriate analytical method is paramount for ensuring the identity, quality, and safety of chemical compounds. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, providing supporting methodologies and data interpretation guidelines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination of non-volatile and thermally labile organic compounds.[1] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a compound like this compound, which possesses a strong UV chromophore (the nitrophenyl group), HPLC with UV detection is a highly suitable, sensitive, and robust method for quantitative purity analysis.
Experimental Protocol
A typical reverse-phase HPLC (RP-HPLC) method would be employed for this analysis.
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B) |
| Gradient: Start at 40% A, increase to 95% A over 15 minutes, hold for 2 minutes, return to initial conditions. | |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection | DAD at 270 nm (based on typical absorbance for nitroaromatic compounds)[3] |
| Injection Volume | 10 µL[2] |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1] |
Data Analysis: Purity is calculated by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.[2] Peak identity can be confirmed by comparing the retention time with that of a certified reference standard.
DOT Diagram: HPLC Workflow for Purity Assessment
Caption: General workflow for purity assessment using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] It separates compounds in the gas phase followed by detection using a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio (m/z) of the compound and its fragments. Given the molecular weight of 202.21 g/mol , this compound is expected to be sufficiently volatile and stable for GC-MS analysis.[5]
Experimental Protocol
| Parameter | Specification |
| Instrument | Agilent 7890B GC with a 5977B Mass Selective Detector (MSD) or equivalent |
| Column | HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injector | Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 280 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Detector | Electron Ionization (EI) mode at 70 eV[2] |
| Mass Range | m/z 40-450 |
| Ion Source Temp. | 230 °C |
| Sample Preparation | Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL. |
Data Analysis: Purity is determined from the Total Ion Chromatogram (TIC) by calculating the area percentage of the primary peak.[2] The mass spectrum of the main peak is used to confirm the identity of the compound by matching it against a library or by analyzing its fragmentation pattern to confirm the molecular weight (M+ peak at m/z 202).
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte itself.[6][7] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By comparing the integral of a known proton signal from the analyte with a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be precisely calculated. qNMR is non-destructive and provides structural confirmation simultaneously.[9]
Experimental Protocol
| Parameter | Specification |
| Instrument | Bruker 400 MHz NMR spectrometer or equivalent |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | A high-purity standard with sharp, non-overlapping peaks (e.g., Maleic acid, 1,4-Dinitrobenzene). The standard must be accurately weighed. |
| Pulse Sequence | Standard proton pulse sequence with a long relaxation delay (d1) of at least 30 seconds to ensure full relaxation of all protons for accurate integration.[8] |
| Sample Preparation | 1. Accurately weigh ~10-20 mg of the this compound sample. 2. Accurately weigh ~10-20 mg of the chosen internal standard. 3. Dissolve both in a precise volume of the deuterated solvent in an NMR tube. |
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral value of the signal for the analyte or standard
-
N : Number of protons giving rise to the selected signal
-
MW : Molecular weight
-
m : Mass
-
P_std : Purity of the internal standard
Comparison of Analytical Techniques
The choice of technique depends on factors like required accuracy, sample availability, and the nature of potential impurities.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning & mass analysis | Nuclear magnetic resonance |
| Quantitation | Relative (Area %) | Relative (Area %) | Absolute (with internal standard)[6] |
| Sample State | Liquid (dissolved) | Liquid (dissolved), must be volatile | Liquid (dissolved) |
| Destructive? | No | Yes | No[9] |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Key Advantage | Robust, widely applicable for non-volatile compounds.[1] | Provides structural confirmation via mass spectrum. Excellent for volatile impurities.[4] | Absolute quantification without analyte-specific standard; provides structural data.[7][8] |
| Key Limitation | Requires analyte-specific reference standard for identity confirmation. | Not suitable for thermally unstable or non-volatile compounds. | Lower sensitivity than chromatographic methods; requires pure internal standard. |
DOT Diagram: Logical Comparison of Techniquesdot
// Center Node center [label="Purity Assessment of\nthis compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,0!"];
// Technique Nodes HPLC [label="HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; GCMS [label="GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; qNMR [label="qNMR", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"];
// Attribute Nodes node [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=9]; A1 [label="High Sensitivity", pos="-5,3!"]; A2 [label="Robust & Routine", pos="-4,0.5!"]; A3 [label="Relative Quantitation", pos="-1.5,3.5!"];
B1 [label="Structural Info (MS)", pos="1.5,3.5!"]; B2 [label="Detects Volatiles", pos="4,0.5!"]; B3 [label="High Sensitivity", pos="5,3!"];
C1 [label="Absolute Quantitation", pos="-2.5,-3.5!"]; C2 [label="Non-Destructive", pos="0,-4!"]; C3 [label="Structural Info (NMR)", pos="2.5,-3.5!"];
// Edges edge [color="#5F6368"]; center -- HPLC; center -- GCMS; center -- qNMR;
HPLC -- A1; HPLC -- A2; HPLC -- A3;
GCMS -- B1; GCMS -- B2; GCMS -- B3;
qNMR -- C1; qNMR -- C2; qNMR -- C3; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phmethods.net [phmethods.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. echemi.com [echemi.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
Safety Operating Guide
Safe Disposal of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole: A Procedural Guide
Researchers and laboratory personnel must handle the disposal of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole with the utmost care due to its potential hazards. This guide provides essential safety and logistical information to ensure its proper disposal in a manner that protects both individuals and the environment. The following procedures are based on guidelines for structurally similar hazardous chemicals and should be conducted in strict accordance with institutional and local regulations.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is critical to handle this compound in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat.[1] Given that related compounds can be fatal if inhaled, respiratory protection should be used, and all handling should occur within a certified chemical fume hood.[2]
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably under a fume hood, to minimize inhalation exposure.[1][2]
-
Spill Management: In the event of a spill, do not allow the chemical to enter drains.[1][2] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.
Hazard Summary of Structurally Related Compounds
The following table summarizes the known hazards of compounds structurally related to this compound. This data should be used to infer the potential risks associated with the target compound.
| Hazard Statement | Compound | Source |
| Fatal if inhaled | 1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione | [2] |
| Causes serious eye irritation | 1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione, 1-(2-Nitrophenyl)-1H-pyrrole | [1][2] |
| Causes skin irritation | 1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione, 1-(2-Nitrophenyl)-1H-pyrrole | [1][2] |
| May cause respiratory irritation | 1,1'-(4-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione, 1-(2-Nitrophenyl)-1H-pyrrole | [1][2] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Containerization:
-
Keep the chemical in its original, labeled container whenever possible.[2]
-
If transferring is necessary, use a new, clean, and compatible container that can be tightly sealed.
-
Ensure the container is clearly labeled with the full chemical name: "this compound" and appropriate hazard symbols.
-
-
Waste Segregation:
-
Do not mix this compound with any other waste streams, including other organic solvents or solid waste.[2] Cross-contamination can lead to unknown and potentially dangerous chemical reactions.
-
-
Storage Pending Disposal:
-
Institutional Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide the EHS department with a completed hazardous waste manifest, accurately detailing the contents of the container.
-
-
Handling Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, or weighing paper, must be treated as hazardous waste.
-
Place these contaminated items in a separate, sealed container, clearly labeled as "Hazardous Waste: Contaminated Debris with this compound."
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
Essential Safety and Handling Guide for 1-(2-methyl-3-nitrophenyl)-1H-pyrrole
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential risks associated with this aromatic nitro compound.
Hazard Assessment
Potential Hazards:
-
Potential for systemic toxicity, including effects on the blood, liver, and kidneys.[5]
-
Possible mutagenic and carcinogenic properties, characteristic of some aromatic nitro compounds.[2]
-
May be harmful if swallowed, inhaled, or absorbed through the skin.[3]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing or explosion.[6] | To protect eyes from splashes and airborne particles of the chemical, which can cause serious irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6] Gloves should be inspected before each use and changed immediately upon contamination.[6][7] | To prevent skin contact and absorption. The choice of glove material should be based on the specific solvent used and the duration of contact. |
| Body Protection | A flame-retardant lab coat (e.g., Nomex®) buttoned completely.[6] Long pants and closed-toe shoes are mandatory.[6] An apron may be used for additional protection against splashes.[8] | To protect the skin from accidental spills and splashes. Natural fiber clothing (e.g., cotton) is recommended under the lab coat.[6] |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[6][9] | To prevent inhalation of vapors, dust, or aerosols, which can cause respiratory irritation and potential systemic toxicity.[3] |
Operational Plan: Handling Procedures
Adherence to a strict operational protocol is essential for minimizing risk.
3.1. Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[3][9]
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use spark-proof tools and equipment to prevent ignition sources, as related compounds may be flammable.[9]
-
Handle the compound gently to avoid creating dust.
-
-
In Solution:
-
Post-Handling:
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
4.1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, bench paper, weighing paper) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.
4.2. Disposal Procedure:
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[3]
Emergency Procedures
5.1. Spills:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).[9]
-
Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[9]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
5.2. Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][7] Seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
